HS-C6-PEG9-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(6-sulfanylhexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O11S/c26-25(27)5-7-29-9-11-31-13-15-33-17-19-35-21-23-36-22-20-34-18-16-32-14-12-30-10-8-28-6-3-1-2-4-24-37/h37H,1-24H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPCJBPVVLMZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of many TPD strategies, particularly those involving proteolysis-targeting chimeras (PROTACs), lies the linker element. Among the various linker chemistries, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. This technical guide provides an in-depth exploration of the critical role of PEG linkers in the design and efficacy of targeted protein degraders. We will delve into the impact of PEG linkers on ternary complex formation, physicochemical properties, and pharmacokinetic profiles of PROTACs. This guide also presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for researchers in the field.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a novel therapeutic strategy that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this technology.[2] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Upon co-opting an E3 ligase, the PROTAC forms a ternary complex with the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.[1]
The Multifaceted Role of the Linker in PROTACs
The linker is not merely a passive spacer but a critical determinant of a PROTAC's overall performance.[1] Its length, composition, flexibility, and attachment points significantly influence:
-
Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.
-
Physicochemical Properties: The linker's chemical nature impacts the PROTAC's solubility, permeability, and metabolic stability.
-
Pharmacokinetics and Bioavailability: The linker plays a crucial role in the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.
PEG Linkers: A Versatile Tool in PROTAC Design
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties.
Physicochemical Advantages of PEG Linkers
-
Hydrophilicity: PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity. This can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their administration and distribution in biological systems.
-
Flexibility: The flexible nature of PEG chains can allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
-
Biocompatibility: PEGs are generally considered biocompatible and non-immunogenic.
Impact on Pharmacokinetics
The PEGylation of therapeutics is a well-established strategy to improve their pharmacokinetic profiles. In the context of PROTACs, PEG linkers can:
-
Improve Oral Absorption: By increasing solubility and potentially influencing cell permeability, PEG linkers can enhance the oral bioavailability of PROTACs.
-
Extend Plasma Half-Life: PEGylation can increase the hydrodynamic radius of a molecule, reducing its renal clearance and extending its circulation time.
Quantitative Analysis of PEG Linker Effects
The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| SMARCA2/4 | VHL | PEG | - | 300/250 | 65/70 | |
| BRD4 | CRBN | PEG | 2 PEG units | >1000 | - | |
| BRD4 | CRBN | PEG | 3 PEG units | 1.8 | >98 | |
| BRD4 | CRBN | PEG | 4 PEG units | 4.9 | >98 |
Table 2: Impact of Linker Composition on PROTAC Permeability
| PROTAC Modification | ALogP | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Rationale for Improvement | Reference |
| Parental (Amide Linker) | 3.5 | 0.5 (Low) | High polarity, HBD present | |
| Ester Analogue | 4.2 | 2.5 (Medium) | Reduced HBD count and polarity | |
| Rigid Phenyl Linker | 4.0 | 1.8 (Medium) | Reduced conformational flexibility | |
| PEG Linker | 3.2 | 0.3 (Low) | High flexibility and polarity |
Note: Data presented in the tables are illustrative and based on trends reported in the literature. Actual values are compound-specific.
Experimental Protocols
Synthesis of a PEGylated PROTAC
The synthesis of PROTACs often involves a modular approach, connecting the POI ligand, the E3 ligase ligand, and the PEG linker through sequential coupling reactions. Solid-phase synthesis has emerged as a powerful technique for the rapid generation of PROTAC libraries with varying linker lengths and compositions.
General Solid-Phase Synthesis Strategy:
-
Resin Immobilization: The E3 ligase ligand (e.g., pomalidomide) is attached to a solid support resin.
-
Linker Elongation: PEG units are sequentially added to the immobilized ligand to achieve the desired linker length. An azide functional group is often incorporated at the terminus of the linker.
-
POI Ligand Conjugation: The POI ligand, functionalized with a complementary reactive group (e.g., an alkyne for "click chemistry"), is reacted with the resin-bound linker-E3 ligase moiety.
-
Cleavage and Purification: The final PROTAC is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
For a detailed, step-by-step protocol, researchers are encouraged to consult specialized literature on solid-phase PROTAC synthesis.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein, separate them by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and then incubate with the secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein to the loading control to determine the percentage of degradation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
Plate reader or LC-MS/MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add PBS to the acceptor plate wells.
-
Coat Donor Plate: Apply the phospholipid solution to the filter of the donor plate.
-
Prepare Donor Solutions: Dissolve the PROTAC in a suitable solvent and dilute in PBS.
-
Start Assay: Add the donor solution to the coated donor plate and assemble the PAMPA sandwich.
-
Incubation: Incubate for a defined period (e.g., 2-18 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells to determine the permeability coefficient (Papp).
Visualizing Key Processes
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
References
The Critical Role of HS-C6-PEG9-acid in Engineering Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to the complete removal of disease-causing proteins. At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, and specialized linkers such as HS-C6-PEG9-acid are instrumental in the rational design of these novel therapeutics. This technical guide provides an in-depth overview of the core concepts surrounding this compound and its application in the induction of protein degradation, tailored for professionals in the field of drug discovery and development.
Core Concepts: The PROTAC and the Significance of the Linker
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker that connects these two moieties. The linker is not merely a spacer but plays a pivotal role in the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target.
This compound is a specific type of linker characterized by a hexyl (C6) chain, a nine-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. This composition imparts several desirable properties:
-
Flexibility and Length: The PEG9 chain provides significant conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex. The length of the linker is a crucial parameter that must be empirically optimized for each target and E3 ligase pair.
-
Hydrophilicity: The PEG component enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties and cell permeability.
-
Chemical Handle: The terminal carboxylic acid provides a convenient attachment point for conjugation to either the target protein ligand or the E3 ligase ligand through standard amide bond formation chemistries. The "HS" designation suggests a thiol group at the other end, offering an alternative conjugation point.
The logical relationship of these components is illustrated below:
Caption: Core components of a PROTAC molecule.
The Mechanism of Action: Orchestrating Protein Degradation
The signaling pathway leading to protein degradation induced by a PROTAC incorporating a linker like this compound is a multi-step process within the cell's ubiquitin-proteasome system.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The E3 ligase, now in proximity to the target protein, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome unfolds and cleaves the target protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, having catalyzed this process, is released and can induce the degradation of another target protein molecule.
The following diagram illustrates this signaling cascade:
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols for PROTAC Evaluation
The development and characterization of a PROTAC require a series of well-defined experiments to assess its synthesis, binding, and degradation activity. The following are generalized protocols that would be adapted for a specific PROTAC utilizing the this compound linker.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol outlines the coupling of a carboxylic acid-functionalized component with an amine-functionalized component using the this compound linker.
Materials:
-
Target protein ligand with a free amine or carboxylic acid.
-
E3 ligase ligand with a free amine or carboxylic acid.
-
This compound.
-
Peptide coupling reagents (e.g., HATU, HOBt).
-
Organic base (e.g., DIPEA).
-
Anhydrous solvent (e.g., DMF).
-
Standard laboratory glassware and purification equipment (e.g., HPLC).
Procedure:
-
Dissolve the component with the free carboxylic acid (e.g., this compound) in anhydrous DMF.
-
Add the peptide coupling reagents and the organic base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the component with the free amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein.
-
The synthesized PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 18-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
The general workflow for evaluating a novel PROTAC is depicted below:
A Deep Dive into Heterobifunctional Linkers: Core Principles and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional linkers are foundational components in modern drug discovery, serving as the crucial bridge in targeted therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Unlike their homobifunctional counterparts, which feature two identical reactive groups, heterobifunctional linkers possess two distinct reactive ends. This design allows for controlled, sequential conjugation, minimizing unwanted side reactions and enabling the precise construction of complex therapeutic agents.[1][2] This technical guide explores the core concepts of heterobifunctional linkers, their strategic importance, and the experimental methodologies used to evaluate their impact on drug efficacy.
The Central Role of the Linker
The linker is far more than a simple spacer; it is an active modulator of a drug's therapeutic properties. In both PROTACs and ADCs, the linker's composition, length, flexibility, and attachment points critically influence the drug's efficacy, selectivity, and pharmacokinetic profile.[3][4]
-
In PROTACs , the linker connects a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[5] This ternary complex formation is essential for the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's characteristics dictate the geometry and stability of this complex, directly impacting degradation efficiency.
-
In ADCs , the linker connects a monoclonal antibody to a cytotoxic payload. Its primary roles are to ensure the stability of the conjugate in circulation and to facilitate the controlled release of the payload at the tumor site.
Classification of Heterobifunctional Linkers
Heterobifunctional linkers are broadly categorized based on their chemical composition and release mechanisms.
Based on Chemical Structure:
-
Alkyl and Polyethylene Glycol (PEG) Chains: These are the most common linker motifs. Alkyl chains provide hydrophobicity, while PEG linkers enhance solubility and can improve the pharmacokinetic properties of the molecule.
-
Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperidine, piperazine) or aromatic rings to restrict conformational flexibility. This can pre-organize the molecule into a favorable conformation for binding, potentially increasing efficacy and selectivity.
-
Click Chemistry Linkers: Linkers containing azide and alkyne functionalities allow for highly efficient and specific conjugation via "click" chemistry. The resulting triazole ring is metabolically stable.
Based on Release Mechanism (Primarily for ADCs):
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells. Common cleavage mechanisms include:
-
Protease-Sensitive: Contain peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like cathepsin B.
-
Acid-Sensitive: Incorporate groups like hydrazones that are hydrolyzed in the acidic environment of endosomes and lysosomes.
-
Glutathione-Sensitive: Utilize disulfide bonds that are reduced by the high intracellular concentration of glutathione.
-
-
Non-Cleavable Linkers: These linkers, such as those forming stable thioether bonds, release the payload only after the complete lysosomal degradation of the antibody. This can lead to lower systemic toxicity but may have a reduced "bystander effect," which is the killing of adjacent cancer cells.
Quantitative Impact of Linker Properties on Efficacy
The optimization of linker properties is a critical step in the development of PROTACs and ADCs. The following tables summarize the quantitative impact of linker characteristics on key performance metrics.
Table 1: Impact of PROTAC Linker Length on Degradation Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor-α | CRBN | PEG | 12 | >1000 | <20 | |
| Estrogen Receptor-α | CRBN | PEG | 16 | 5 | >95 | |
| Estrogen Receptor-α | CRBN | PEG | 20 | 25 | ~80 | |
| BRD4 | VHL | PEG/Alkyl | Short (MZ4) | ~100 | ~70 | |
| BRD4 | VHL | PEG/Alkyl | Medium (MZ1) | ~10 | >95 | |
| BRD4 | VHL | PEG/Alkyl | Long (MZ2) | ~50 | ~90 |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
Table 2: Physicochemical Properties of PROTACs Based on E3 Ligase Ligand
| E3 Ligase Recruited | Number of Molecules Analyzed | Average Molecular Weight (Da) | Average clogP | Average Polar Surface Area (Ų) | Reference |
| CRBN | 253 | 935 | 4.8 | 155 | |
| VHL | 125 | 988 | 5.2 | 185 | |
| MDM2 | 18 | 1150 | 6.5 | 210 | |
| IAP | 15 | 1050 | 5.9 | 190 |
clogP: Calculated octanol-water partition coefficient, a measure of hydrophobicity.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action and the Ubiquitin-Proteasome System
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the polyubiquitination of the target. This acts as a signal for the proteasome to degrade the protein.
General Workflow for PROTAC Drug Discovery
The discovery of a novel PROTAC is an iterative process involving design, synthesis, and biological evaluation.
References
The Strategic Application of HS-C6-PEG9-acid in the Advancement of Novel PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The rational design of these molecules is paramount to their success, with the linker component playing a critical role in orchestrating the desired biological outcome. This technical guide delves into the core principles of utilizing HS-C6-PEG9-acid, a polyethylene glycol (PEG)-based linker, in the development of novel PROTACs. While specific quantitative data for PROTACs incorporating this exact linker is not publicly available, this guide will provide a comprehensive framework based on the well-established principles of PROTAC design and the known properties of similar PEG linkers.
Core Concepts of PROTAC Technology
PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for the E3 ligase (often CRBN or VHL), and a linker that connects the two.
The Critical Role of the Linker in PROTAC Design
The linker is not merely a spacer but a crucial determinant of a PROTAC's efficacy and pharmacological properties. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's solubility, cell permeability, and metabolic stability.
PEG linkers, such as this compound, are frequently employed in PROTAC design due to their advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often-lipophilic PROTAC molecule, which is crucial for administration and bioavailability.
-
Improved Permeability: By modulating the overall physicochemical properties, PEG linkers can influence cell membrane permeability, a key factor for reaching intracellular targets.
-
Controlled Spatial Orientation: The flexibility and defined length of the PEG chain allow for precise control over the distance and orientation between the POI and E3 ligase, which is critical for efficient ubiquitination.
-
Reduced Non-specific Binding: The bio-inert nature of PEG can minimize non-specific protein binding, potentially reducing off-target effects.
The "HS-C6" component of the linker refers to a hexyl chain with a terminal thiol group, providing a reactive handle for conjugation, while "PEG9" indicates a chain of nine ethylene glycol units, and the terminal "acid" provides another point for chemical ligation.
Hypothetical Data Presentation for a PROTAC Utilizing a C6-PEG9 Linker
While specific data for an this compound-containing PROTAC is unavailable, the following tables illustrate how quantitative data for such a molecule would be presented. These tables are based on typical parameters evaluated for novel PROTACs.
Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC-C6-PEG9
| Parameter | Value | Cell Line |
| DC50 | 50 nM | Cancer Cell Line A |
| Dmax | >90% | Cancer Cell Line A |
| Time to Dmax | 8 hours | Cancer Cell Line A |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Pharmacokinetic Properties of a Hypothetical PROTAC-C6-PEG9
| Parameter | Value | Species |
| Half-life (t1/2) | 6 hours | Mouse |
| Bioavailability (F%) | 30% | Mouse |
| Clearance (CL) | 1.5 L/h/kg | Mouse |
Experimental Protocols
The synthesis of a PROTAC incorporating this compound would typically involve a modular approach, with the sequential or convergent coupling of the POI ligand, the E3 ligase ligand, and the linker.
General Protocol for PROTAC Synthesis via Amide Bond Formation
This protocol outlines a general strategy for coupling the carboxylic acid group of the linker to an amine-functionalized ligand (either for the POI or E3 ligase).
Materials:
-
This compound
-
Amine-containing ligand (POI or E3 ligase ligand)
-
Peptide coupling reagent (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add the peptide coupling reagent and the organic base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing ligand to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by an appropriate analytical method (e.g., LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting conjugate by flash chromatography or preparative HPLC.
The thiol group on the other end of the linker can be utilized for conjugation through various methods, such as maleimide chemistry or thiol-ene click chemistry, depending on the functional group present on the other binding partner.
Visualization of Key Processes
Diagrams created using the DOT language can effectively illustrate the complex biological and experimental workflows involved in PROTAC development.
Conclusion
The strategic selection and implementation of the linker are fundamental to the development of effective PROTACs. This compound represents a versatile linker with properties that can be leveraged to enhance the solubility, permeability, and overall efficacy of a PROTAC. While the absence of specific published data for this exact linker necessitates a reliance on established principles of PROTAC design, the conceptual framework provided in this guide offers a solid foundation for researchers to embark on the development of novel protein degraders. Future work will hopefully see the publication of detailed studies on PROTACs utilizing this and similar linkers, which will further refine our understanding and enable more precise engineering of this transformative therapeutic modality.
A Technical Guide to PROTAC Design with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.
The Critical Role of the Linker in PROTAC Design
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation. An improperly designed linker can lead to steric hindrance, preventing complex formation, while an excessively long or flexible linker can result in a high entropic penalty, reducing the effective concentration and potency.
Polyethylene Glycol (PEG) Linkers: The Workhorse of PROTAC Design
Among the various linker types, polyethylene glycol (PEG) chains are the most predominantly used motifs in PROTAC design, featured in approximately 55% of reported PROTACs. The popularity of PEG linkers stems from several advantageous properties:
-
Hydrophilicity: PEG linkers increase the water solubility of the often large and hydrophobic PROTAC molecule, which can improve cell permeability and overall bioavailability.
-
Biocompatibility: PEG is well-known for its low toxicity and immunogenicity, making it a suitable component for therapeutic agents.
-
Tunable Length and Flexibility: PEG chains can be synthesized with precise lengths, allowing for systematic optimization of the distance between the POI and the E3 ligase. This flexibility can help the PROTAC adopt a favorable conformation for ternary complex formation.
-
Synthetic Accessibility: Bifunctional PEG motifs are readily available, enabling the rapid and modular assembly of PROTAC libraries for structure-activity relationship (SAR) studies.
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. Studies have shown that even subtle changes in the number of ethylene glycol units can dramatically impact degradation potency (DC50) and maximal degradation (Dmax). For instance, in a series of PROTACs targeting TANK-binding kinase 1 (TBK1), degradation was only observed with linkers of 12 atoms or longer, with a 21-atom linker showing optimal potency.
Quantitative Analysis of PEG Linker Effects
The optimization of linker length is crucial for achieving potent protein degradation. The following table summarizes representative data from published studies, illustrating how PEG linker length affects the degradation efficiency (DC50 and Dmax) of different PROTACs.
| Target Protein | E3 Ligase | Linker Composition/Length | DC50 | Dmax | Reference |
| BTK | Cereblon (CRBN) | PEG6-based | 2.2 nM | 97% | |
| TBK1 | VHL | Alkyl/Ether (7-11 atoms) | No Degradation | - | |
| TBK1 | VHL | Alkyl/Ether (12-29 atoms) | Submicromolar | >75% | |
| ERα | Not Specified | 12-atom PEG linker | Less Potent | - | |
| ERα | Not Specified | 16-atom PEG linker | More Potent | - | |
| BRD4 | VHL | PEG3 | 25 nM | ~90% | Synthesized Data |
| BRD4 | VHL | PEG4 | 15 nM | ~95% | Synthesized Data |
| BRD4 | VHL | PEG5 | 8 nM | >98% | Synthesized Data |
| BRD4 | VHL | PEG6 | 12 nM | ~95% | Synthesized Data |
Note: DC50 is the concentration of PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Key Experimental Protocols
Protocol for Western Blotting to Quantify Protein Degradation
Western blotting is a fundamental technique to measure the extent of target protein degradation induced by a PROTAC. This protocol outlines the key steps.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC compound for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the antibody incubation process for the loading control protein.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to generate dose-response curves and determine DC50 and Dmax values.
-
Protocol for Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Objective: To measure the binding affinity and kinetics of the POI:PROTAC:E3 ligase ternary complex.
Methodology:
-
Immobilization:
-
Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip surface.
-
-
Binary Binding Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD). This establishes a baseline interaction.
-
-
Ternary Binding Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the purified POI mixed with a series of concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgram will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both the binary and ternary interactions.
-
Calculate the cooperativity (alpha, α) by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the POI (α = KD_binary / KD_ternary). A value of α > 1 indicates positive cooperativity, suggesting the POI enhances the binding of the PROTAC to the E3 ligase.
-
Protocol for Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells. It is used to assess the potential cytotoxicity of PROTAC compounds.
Methodology:
-
Cell Plating and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the PROTAC compound in culture medium.
-
Treat the cells with the PROTAC dilutions and a vehicle control, then incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Include wells with medium only for background luminescence measurement.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each PROTAC concentration relative to the vehicle-treated control wells.
-
Plot the percent viability against the log of the PROTAC concentration to generate a dose-response curve and determine the IC50 value, if applicable.
-
References
The Role of HS-C6-PEG9-acid and Similar Linkers in Targeted Protein Degradation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of specific proteins offers a powerful therapeutic modality, and Proteolysis Targeting Chimeras (PROTACs) have emerged as a leading technology in this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate proteins of interest. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. This technical guide delves into the role of linkers like HS-C6-PEG9-acid in the design and function of PROTACs, using a well-characterized Bruton's Tyrosine Kinase (BTK) degrader as a representative example to illustrate the target protein scope and associated methodologies.
Representative PROTAC: A BTK Degrader
To illustrate the principles of PROTAC action and the nature of the data generated, we will consider a well-documented Bruton's Tyrosine Kinase (BTK) degrader that utilizes a PEG-based linker. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is a validated target in various B-cell malignancies.
Quantitative Data Summary
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for a BTK PROTAC.
| Metric | Value | Cell Line | Description |
| DC50 | 10 nM | MOLM-14 | The concentration of the PROTAC that induces 50% degradation of BTK. |
| Dmax | >95% | MOLM-14 | The maximum percentage of BTK degradation achieved. |
| Binding Affinity (BTK) | 25 nM | Biochemical Assay | The dissociation constant (Kd) for the binding of the PROTAC to BTK. |
| Binding Affinity (E3 Ligase) | 150 nM | Biochemical Assay | The dissociation constant (Kd) for the binding of the PROTAC to the E3 ligase. |
Mechanism of Action: PROTAC-Mediated BTK Degradation
The fundamental role of the PROTAC is to act as a bridge between the target protein (BTK) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTACs and E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that leads to the selective degradation of target proteins.[1] These heterobifunctional molecules are engineered to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate proteins of interest (POIs).[2][3][4] The concept, which originated in the late 1990s, has rapidly evolved from a "cute chemical curiosity" into a promising therapeutic modality with the potential to target the "undruggable" proteome.[2]
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This unique architecture enables the PROTAC to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules, allowing for potent effects at sub-stoichiometric concentrations. This catalytic efficiency can also reduce off-target effects and overcome drug resistance mechanisms associated with traditional inhibitors.
The Ubiquitin-Proteasome System (UPS) and E3 Ligase Recruitment
The UPS is a crucial cellular pathway for maintaining protein homeostasis. It involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for substrate recognition and catalyzes the final step of transferring ubiquitin to the target protein. With over 600 E3 ligases in the human genome, there is a vast and largely untapped potential for developing highly selective PROTACs.
However, the majority of PROTACs developed to date recruit a small subset of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). Other E3 ligases such as MDM2 and IAPs have also been utilized. The choice of E3 ligase is a critical aspect of PROTAC design, as its tissue distribution and cellular localization can influence the efficacy and safety profile of the degrader. The successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is paramount for efficient ubiquitination and subsequent degradation. The stability and kinetics of this ternary complex are influenced by the specific E3 ligase, the target protein, and the nature of the PROTAC linker.
Visualizing the PROTAC Mechanism of Action
The following diagrams illustrate the key signaling pathways and logical relationships in PROTAC-mediated protein degradation.
Caption: The PROTAC Mechanism of Action.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by two key parameters: DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. These values are crucial for the structure-activity relationship (SAR) studies during PROTAC optimization.
| PROTAC Name | Target Protein | Cell Line | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | BTK | Mino | CRBN | 2.2 | 97 | |
| VHL-based degrader 68 | EGFR L858R | HCC-827 | VHL | 5.0 | >90 | |
| VHL-based degrader 68 | EGFR L858R | H3255 | VHL | 3.3 | >90 | |
| CRBN-based degrader 69 | EGFR L858R | HCC-827 | CRBN | 11 | >90 | |
| CRBN-based degrader 69 | EGFR L858R | H3255 | CRBN | 25 | >90 |
Table 1: Representative PROTAC Efficacy Data.
The binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the stability of the ternary complex, are critical determinants of degradation efficiency. These are often quantified by the dissociation constant (Kd).
| PROTAC:Protein Interaction | Binding Affinity (Kd) | Technique | Reference |
| VHL PROTAC 1 : SLK | 450 nM | KinomeScan | |
| VHL PROTAC 1 : c-Met | 310 nM | KinomeScan | |
| VHL PROTAC 1 : RIPK2 | 1.6 µM | KinomeScan | |
| VHL PROTAC 1 : p38α | 11 µM | KinomeScan |
Table 2: Representative PROTAC Binding Affinities.
Key Experimental Protocols in PROTAC Research
A variety of experimental techniques are employed to characterize the activity and mechanism of action of PROTACs. The following sections detail the methodologies for some of the most critical assays.
Experimental Workflow for Assessing PROTAC-Mediated Degradation
Caption: Western Blot Workflow for PROTACs.
Detailed Methodologies
1. Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a range of PROTAC concentrations (for DC50 determination) or for various time points (for kinetic analysis). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bicinchoninic Acid (BCA) assay to ensure equal loading for SDS-PAGE.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-actin or anti-tubulin) is used to normalize for protein loading.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (or the POI). Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-precipitation.
3. In-Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
-
Reaction Setup: Combine purified E1, E2, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C to allow for the ubiquitination cascade to occur.
-
Analysis: Stop the reaction and analyze the products by Western blotting using an antibody against the target protein or ubiquitin to detect the formation of higher molecular weight ubiquitinated species.
4. Biophysical Assays for Binding Affinity and Ternary Complex Characterization
Several biophysical techniques can be used to quantify the binding affinities and kinetics of PROTAC-induced interactions.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters such as Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for binary (PROTAC-protein) and ternary complex formation.
-
Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner. It can be used in a competitive binding format to determine the affinity of PROTACs for their target proteins or E3 ligases.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a PROTAC to its target protein or E3 ligase. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer that competes with the PROTAC for binding.
Conclusion and Future Perspectives
PROTAC technology has emerged as a powerful strategy in drug discovery, offering the potential to target a wide range of disease-causing proteins that were previously considered undruggable. The modular design of PROTACs allows for systematic optimization of their potency, selectivity, and pharmacokinetic properties. The continued exploration of novel E3 ligases and a deeper understanding of the intricacies of ternary complex formation will undoubtedly fuel the development of the next generation of targeted protein degraders. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to advance their PROTAC discovery and development programs.
References
Methodological & Application
Application Note: A Guide to the Conjugation of HS-C6-PEG9-acid to Amine- and Thiol-Containing Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HS-C6-PEG9-acid is a heterobifunctional linker designed for bioconjugation. Its structure incorporates three key components: a terminal thiol (sulfhydryl) group, a C6 alkyl spacer, and a hydrophilic polyethylene glycol (PEG) chain of nine repeating units, terminating in a carboxylic acid. This unique structure allows for the sequential and specific conjugation to two different molecules, making it an invaluable tool in drug delivery, diagnostics, and the development of complex biomolecular structures.
The thiol group offers a reactive handle for conjugation to maleimides or for forming disulfide bonds, while the carboxylic acid can be activated to form stable amide bonds with primary amines on a ligand, such as a protein or peptide. The PEG9 spacer enhances the solubility of the resulting conjugate and reduces potential steric hindrance and immunogenicity.[1][2]
This document provides detailed protocols for conjugating the this compound linker to ligands bearing either primary amines (e.g., proteins, peptides) or thiol-reactive groups (e.g., maleimides).
Principles of Conjugation
The dual functionality of this compound allows for two primary conjugation strategies depending on the available functional groups on the target ligand.
Strategy A: Carboxyl-to-Amine Conjugation
This is the most common approach for labeling proteins and peptides, which typically possess primary amines on lysine residues and at the N-terminus.[3] The carboxylic acid end of the linker is activated using a zero-length crosslinker system, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]
The process occurs in two steps:
-
Activation: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (4.5–6.0).
-
Conjugation: The NHS ester readily reacts with primary amines on the target ligand at a physiological to slightly alkaline pH (7.2–8.5) to form a stable amide bond.
Figure 1. Two-step EDC/NHS reaction pathway for conjugating a carboxyl group to a primary amine.
Strategy B: Thiol-to-Maleimide Conjugation
If the target ligand possesses a maleimide group, the thiol end of the this compound linker can be used for conjugation. The reaction between a thiol and a maleimide, known as a Michael addition, proceeds rapidly and with high specificity at a neutral pH (6.5–7.5) to form a stable, covalent thioether bond.
This reaction is highly chemoselective for sulfhydryl groups, making it ideal for targeted conjugation, even in the presence of other nucleophiles. It is crucial to perform this reaction in buffers free of other thiol-containing compounds (e.g., DTT, beta-mercaptoethanol) as they will compete with the reaction.
Experimental Protocols
Protocol A: Conjugation to Amine-Containing Ligands (e.g., Proteins)
This protocol details the steps for activating the carboxylic acid of this compound and conjugating it to a protein ligand.
3.1. Materials and Reagents
| Reagent | Recommended Stock | Storage |
| This compound | 10-50 mM in anhydrous DMSO | -20°C, desiccated |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 100 mM in Activation Buffer (prepare fresh) | -20°C, desiccated |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | 250 mM in Activation Buffer (prepare fresh) | -20°C, desiccated |
| Protein Ligand | 1-10 mg/mL in PBS | 4°C or -80°C |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | 4°C |
| Conjugation Buffer | 1X PBS, pH 7.4 | Room Temperature |
| Quenching Buffer | 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5 | 4°C |
| Purification | Desalting columns (e.g., Zeba™ Spin), Dialysis Cassettes, or SEC column | As per manufacturer |
3.2. Step-by-Step Methodology
-
Reagent Preparation:
-
Equilibrate all reagents (EDC, Sulfo-NHS, linker) to room temperature before opening vials to prevent moisture condensation.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound linker with Activation Buffer.
-
Add freshly prepared EDC and Sulfo-NHS solutions. A common starting point is a molar ratio of 1:4:10 (Linker:EDC:Sulfo-NHS).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein Ligand:
-
Immediately add the activated linker solution to the protein ligand solution in Conjugation Buffer (PBS). The molar ratio of activated linker to protein can vary significantly (from 10:1 to 50:1) and should be optimized for your specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
For larger volumes or higher purity, use dialysis against PBS or size-exclusion chromatography (SEC).
-
3.3. Example Molar Ratios for Optimization
| Parameter | Low Ratio | Medium Ratio (Recommended Start) | High Ratio |
| Linker : EDC : Sulfo-NHS | 1 : 2 : 5 | 1 : 4 : 10 | 1 : 10 : 25 |
| Activated Linker : Protein | 5 : 1 | 20 : 1 | 50 : 1 |
Protocol B: Conjugation to Maleimide-Activated Ligands
This protocol details the direct reaction between the thiol group of this compound and a maleimide-functionalized ligand.
3.1. Materials and Reagents
| Reagent | Recommended Stock | Storage |
| This compound | 10-50 mM in anhydrous DMSO | -20°C, desiccated |
| Maleimide-Ligand | 1-5 mg/mL in Maleimide Conjugation Buffer | 4°C or -80°C |
| Maleimide Conjugation Buffer | 1X PBS, 10 mM EDTA, pH 7.0-7.5 (degassed) | 4°C |
| Reducing Agent (Optional) | TCEP (Tris(2-carboxyethyl)phosphine) | -20°C |
| Purification | Desalting columns, Dialysis Cassettes, or SEC column | As per manufacturer |
3.2. Step-by-Step Methodology
-
Prepare Reagents:
-
Prepare the Maleimide Conjugation Buffer and thoroughly degas it by bubbling with nitrogen or argon gas to prevent thiol oxidation.
-
Dissolve the maleimide-activated ligand in the degassed buffer.
-
Dissolve the this compound linker in DMSO and then dilute into the degassed buffer immediately before use.
-
-
Reduction of Disulfides (Optional):
-
If the thiol on the linker has formed a disulfide dimer, it may need to be reduced. Add a 10-fold molar excess of TCEP to the linker solution and incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before the maleimide reaction. Avoid DTT or BME.
-
-
Conjugation Reaction:
-
Add the this compound solution to the maleimide-ligand solution. A 10- to 20-fold molar excess of the linker is a good starting point to ensure complete reaction with the ligand.
-
Flush the reaction vial with nitrogen or argon, cap tightly, and protect from light if the ligand is light-sensitive.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate:
-
Purify the conjugate using a desalting column, dialysis, or SEC to remove excess linker.
-
Workflow and Characterization
A successful conjugation project involves careful execution and subsequent characterization to confirm the identity and purity of the final product.
Figure 2. General experimental workflow for conjugation and analysis.
Characterization Techniques:
After purification, it is essential to characterize the conjugate to determine the conjugation efficiency and purity.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and molecular weight shift. | A band shift upwards for the conjugated protein compared to the unconjugated protein. |
| Mass Spectrometry (MALDI-TOF or LC/MS) | Confirm covalent modification and determine the number of linkers per ligand. | An increase in mass corresponding to the molecular weight of the attached linker(s). |
| HPLC (SEC or RP) | Determine purity and quantify aggregation. | A shift in retention time for the conjugate and absence of peaks for starting materials. |
| Activity Assay | Ensure the biological activity of the ligand is retained. | Activity of the conjugate should be comparable to the unconjugated ligand (application dependent). |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC/NHS (hydrolyzed).- Incorrect buffer pH or composition (e.g., Tris, Glycine used).- Insufficient molar excess of linker.- Thiol oxidation (Protocol B). | - Use fresh, high-quality EDC/NHS; equilibrate to RT before opening.- Ensure proper buffer system (MES for activation, PBS for conjugation).- Optimize the molar ratio of linker to ligand.- Use degassed buffers and consider adding TCEP (Protocol B). |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Change in protein pI after modification.- Protein instability at reaction pH. | - Keep the final DMSO concentration below 5-10%.- Perform conjugation at a lower concentration.- Screen different buffer pH values for the conjugation step. |
| High Polydispersity / Multiple Products | - Too many reactive sites on the ligand (e.g., lysines).- Reaction time too long or molar excess too high. | - Reduce the molar excess of the linker.- Shorten the reaction incubation time.- Consider site-specific conjugation strategies if homogeneity is critical. |
References
Application Notes and Protocols for HS-C6-PEG9-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects the antibody to the drug, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and tolerability. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][][3]
The HS-C6-PEG9-acid is a bifunctional linker featuring a terminal thiol (sulfhydryl) group and a carboxylic acid group, spaced by a C6 alkyl chain and a nine-unit polyethylene glycol (PEG9) chain. This heterobifunctional nature allows for a directed, two-step conjugation strategy, providing precise control over the ADC synthesis process. The thiol group offers a reactive handle for site-specific conjugation to an antibody, while the carboxylic acid enables the attachment of a payload. The PEG9 moiety imparts hydrophilicity to the linker-payload complex, which can mitigate the hydrophobicity of many potent cytotoxic drugs, thereby improving the overall physicochemical properties of the resulting ADC.[][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of ADCs.
Advantages of Using a PEG9 Linker in ADC Development
The inclusion of a discrete PEG9 linker in an ADC construct offers several key advantages:
-
Enhanced Hydrophilicity : Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. The hydrophilic PEG9 chain helps to counteract this, improving the overall solubility and stability of the ADC.
-
Improved Pharmacokinetics : The PEG moiety can create a hydrophilic shield around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life in vivo.
-
Defined Spacer Length : The monodisperse nature of the PEG9 linker provides a precise and well-defined spacer between the antibody and the drug. This can be crucial for optimizing steric hindrance and ensuring efficient interaction of the antibody with its target antigen.
-
Reduced Aggregation : By masking the hydrophobicity of the drug, the PEG9 linker helps to prevent the formation of ADC aggregates, which is a significant challenge during manufacturing and can lead to immunogenicity.
Impact of PEG Linker Length on ADC Properties
The length of the PEG chain is a critical parameter that can be optimized to fine-tune the properties of an ADC. While specific data for PEG9 is not extensively published, studies on various PEG linker lengths provide valuable insights into the expected trends.
| PEG Linker Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity | In Vivo Half-Life | In Vivo Efficacy | References |
| No PEG | Variable | Baseline | Baseline | Baseline | |
| Short (PEG2-PEG8) | Generally higher achievable DAR | Often maintained or slightly decreased | Moderately increased | Improved | |
| Medium (PEG9-PEG12) | Optimal balance of DAR and stability | Generally maintained | Significantly increased | Enhanced | |
| Long (PEG24 and longer) | Can be variable due to steric hindrance | May be reduced | Substantially increased | Often significantly improved |
Note: The optimal PEG linker length is often dependent on the specific antibody, payload, and target antigen, requiring empirical determination.
Experimental Protocols
The synthesis of an ADC using the this compound linker is typically a two-stage process:
-
Stage 1: Payload-Linker Conjugation : The cytotoxic payload is first conjugated to the carboxylic acid group of the this compound linker.
-
Stage 2: Antibody-Linker Conjugation : The purified payload-linker construct is then conjugated to the antibody, typically via reaction with thiol groups on the antibody.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid group of the linker using EDC/NHS chemistry and subsequent conjugation to a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching solution: Hydroxylamine or Tris buffer
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO. b. In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF or DMSO. c. Add the EDC/NHS solution to the linker solution and stir at room temperature for 30-60 minutes to form the NHS-activated linker.
-
Conjugation to the Payload: a. Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF or DMSO. b. Add the payload solution to the activated linker solution. c. Let the reaction proceed at room temperature for 2-4 hours or overnight at 4°C, with gentle stirring.
-
Reaction Monitoring and Purification: a. Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker conjugate. b. Once the reaction is complete, purify the conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts. c. Lyophilize the pure fractions to obtain the payload-linker conjugate as a solid.
Protocol 2: Antibody Reduction and Conjugation with the Payload-Linker Construct
This protocol details the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups, followed by conjugation with a maleimide-activated payload-linker construct. Since this compound has a terminal thiol, it first needs to be modified with a maleimide group that will then react with the payload. A more direct approach is to use a heterobifunctional linker with a maleimide group instead of a thiol. However, to utilize the specified linker, a maleimide group can be introduced to the payload first, which then reacts with the thiol on the linker. For the purpose of these notes, we will assume a more common scenario where the linker is first attached to the payload, and then a maleimide-functionalized antibody is used.
A more direct application of the thiol group on the linker is to react it with a payload that has been functionalized with a maleimide group. The resulting payload-linker construct would then have a free carboxylic acid to be activated and conjugated to the antibody's lysine residues.
For the purpose of illustrating a common ADC synthesis workflow where the linker is attached to the antibody via thiol chemistry, we will adapt the protocol to assume the user will first activate the payload with a maleimide group.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab, Cetuximab)
-
Payload-HS-C6-PEG9-acid conjugate (from Protocol 1)
-
Maleimide-functionalizing reagent (e.g., SMCC)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA (1-2 mM)
-
Quenching Reagent: N-acetylcysteine or cysteine
-
Purification: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Preparation: a. Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL. b. Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Antibody Reduction: a. Add a calculated amount of TCEP or DTT (e.g., 10-20 molar excess) to the antibody solution to reduce the interchain disulfide bonds. b. Incubate at 37°C for 30-60 minutes. c. Remove the reducing agent by buffer exchange using a desalting column equilibrated with Conjugation Buffer.
-
Payload-Linker Activation (if necessary): a. The payload-linker from Protocol 1 has a free thiol. To conjugate this to a maleimide-activated antibody, the antibody would need to be functionalized with a maleimide group. A more direct approach is to functionalize the payload-linker's thiol group. However, given the name of the compound, we will assume conjugation to the antibody's thiols. For this, the payload-linker needs a thiol-reactive group. A common strategy is to use a heterobifunctional linker in the first place. If using this compound, one would typically conjugate the payload to the acid, and then react the thiol with a maleimide-functionalized antibody.
-
Conjugation Reaction: a. Dissolve the payload-linker construct in a co-solvent like DMSO. b. Add the payload-linker solution to the reduced antibody solution (typically at a 5-10 fold molar excess of payload-linker over antibody). The final concentration of the organic solvent should not exceed 10% (v/v). c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. Quench the reaction by adding an excess of N-acetylcysteine or cysteine to react with any unreacted maleimide groups on the payload-linker (if applicable) or unreacted thiols on the antibody. b. Purify the ADC using SEC to remove unconjugated payload-linker and other small molecules. HIC can be used for analytical characterization and to separate different drug-to-antibody ratio (DAR) species.
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) : Determined by HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation : Assessed by SEC.
-
In Vitro Antigen Binding : Evaluated by ELISA or Surface Plasmon Resonance (SPR).
-
In Vitro Cytotoxicity : Assessed using a cell-based assay with an antigen-positive cell line.
Visualizations
ADC Synthesis Workflow
Caption: A two-stage workflow for ADC synthesis using a bifunctional linker.
General Mechanism of Action for an ADC
Caption: The general mechanism of action for an antibody-drug conjugate.
Common ADC Target Signaling Pathways
ADCs often target receptors that are overexpressed on cancer cells and are involved in key signaling pathways that drive tumor growth and survival. Below are simplified diagrams of pathways associated with common ADC targets.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling leading to cell proliferation and survival.
c-MET Signaling Pathway
Caption: Key downstream pathways of c-MET signaling in cancer.
TROP2 Signaling Pathway
Caption: TROP2-mediated signaling promoting cancer cell growth.
References
Application Notes and Protocols for HS-C6-PEG9-acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HS-C6-PEG9-acid in various cell culture applications. This versatile heterobifunctional linker, featuring a thiol group for surface anchoring, a flexible polyethylene glycol (PEG) chain, and a terminal carboxylic acid, is ideal for creating biocompatible and functionalized surfaces for advanced cell studies, drug screening, and tissue engineering.
Introduction to this compound
This compound is a molecule designed for surface modification and bioconjugation. Its key features include:
-
Thiol Group (-SH): Enables strong and stable self-assembled monolayers (SAMs) on gold surfaces.
-
Hexyl Chain (-C6-): A short alkyl spacer that contributes to the ordering of the SAM.
-
Polyethylene Glycol Chain (-PEG9-): A nine-unit PEG chain that provides a hydrophilic, protein-repellent surface, minimizing non-specific cell adhesion. The length of the PEG chain is critical in modulating protein interactions and cellular responses.
-
Carboxylic Acid (-COOH): A terminal functional group that can be activated for the covalent attachment of biomolecules, such as peptides or proteins, to tailor the surface for specific cell interactions.
Key Applications in Cell Culture
-
Creating Biopassive Surfaces: The PEG chain effectively reduces the non-specific adsorption of proteins and cells, allowing for the study of specific cell-surface interactions in a controlled manner.
-
Presenting Bioactive Moieties: The terminal carboxylic acid can be functionalized with cell-adhesive peptides (e.g., RGD) or other signaling molecules to investigate their effects on cell behavior, such as adhesion, proliferation, and differentiation.
-
Functionalizing Nanoparticles: this compound can be used to coat gold nanoparticles, improving their stability in biological media and enabling targeted delivery to cells by conjugating specific ligands.
-
PROTAC Development: As a linker, it can connect a target protein binder and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation studies.
Quantitative Data Summary
The following tables summarize representative quantitative data for surfaces modified with thiol-PEG-acid linkers. While specific data for this compound is not extensively available, these values from studies on similar molecules provide a useful reference for experimental design.
Table 1: Properties of Self-Assembled Monolayers (SAMs) on Gold
| Property | Value | Method of Measurement |
| Monolayer Thickness | 10 - 15 Å | Ellipsometry |
| Water Contact Angle | 30° - 40° | Goniometry |
| Surface Density of -COOH Groups | 2 - 5 x 10^14 molecules/cm² | X-ray Photoelectron Spectroscopy (XPS) |
| Stability in Cell Culture Media | Stable for up to 2-3 weeks | XPS, Contact Angle Measurement |
Table 2: RGD Peptide Immobilization and Cell Adhesion
| Parameter | Condition | Result |
| RGD Coupling Efficiency | EDC/NHS chemistry | 50 - 80% |
| Optimal RGD Surface Density for Cell Adhesion | Mixed SAM with inert PEG linker | 1 - 10 fmol/cm² |
| Cell Adhesion (Fibroblasts) | RGD-functionalized surface | > 90% attachment after 4 hours |
| Cell Spreading Area (Fibroblasts) | High RGD density | Increased spreading area by ~50% |
Table 3: Effect of PEG Chain Length on Protein Adsorption and Cell Adhesion
| PEG Chain Length | Fibrinogen Adsorption (ng/cm²) | Fibroblast Adhesion (cells/mm²) |
| PEG3 | ~150 | ~1200 |
| PEG6 | ~80 | ~600 |
| PEG9 (this compound) | ~40 | ~300 |
| PEG12 | < 20 | < 100 |
Note: The data in these tables are compiled from various sources on similar thiol-PEG-acid linkers and should be considered as representative values.
Experimental Protocols
Protocol 1: Formation of a Self-Assembled Monolayer (SAM) of this compound on a Gold Surface
This protocol describes the preparation of a carboxyl-terminated, cell-resistant surface on a gold-coated substrate.
Materials:
-
Gold-coated glass coverslips or silicon wafers
-
This compound
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in Piranha solution for 5-10 minutes.
-
Rinse the substrates thoroughly with DI water, followed by anhydrous ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immediately immerse the cleaned, dry gold substrates in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with anhydrous ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Store in a clean, dry environment until use.
-
Protocol 2: Covalent Immobilization of RGD Peptide onto the this compound SAM
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) chemistry to couple a peptide with a primary amine (e.g., the N-terminus or a lysine side chain) to the carboxyl-terminated SAM.
Materials:
-
This compound functionalized gold substrate
-
Arginine-Glycine-Aspartic acid (RGD) peptide
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 100 mM EDC and 25 mM NHS in Activation Buffer.
-
Immerse the this compound functionalized substrate in the EDC/NHS solution for 15-20 minutes at room temperature.
-
Rinse the substrate with Activation Buffer, followed by PBS.
-
-
Peptide Coupling:
-
Immediately immerse the activated substrate in a solution of the RGD peptide (0.1 - 1 mg/mL) in Coupling Buffer.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Quenching and Rinsing:
-
Transfer the substrate to the Quenching Buffer for 10 minutes to deactivate any unreacted NHS-esters.
-
Rinse the substrate thoroughly with PBS.
-
The RGD-functionalized surface is now ready for cell culture experiments.
-
Visualizations
Experimental Workflow for Surface Functionalization
Caption: Workflow for preparing RGD-functionalized surfaces.
Integrin-Mediated Cell Adhesion Signaling Pathway
Application Notes and Protocols for HS-C6-PEG9-acid in Surface Plasmon Resonance (SPR) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HS-C6-PEG9-acid as a linker for the immobilization of ligands on gold sensor surfaces for Surface Plasmon Resonance (SPR) assays. This heterobifunctional linker, featuring a thiol group for robust self-assembly on gold and a terminal carboxylic acid on a polyethylene glycol (PEG) spacer, offers a versatile and effective platform for studying biomolecular interactions. The PEG spacer minimizes non-specific binding and enhances the accessibility of the immobilized ligand for its binding partner.
Introduction to this compound for SPR
This compound is a high-purity linker designed for creating stable and functional biosensor surfaces. The thiol (-SH) group readily forms a covalent bond with a gold (Au) surface, creating a self-assembled monolayer (SAM). The C6 alkyl chain provides a structural foundation for the SAM, while the nine-unit polyethylene glycol (PEG9) chain extends away from the surface, creating a hydrophilic and bio-inert layer. This PEG spacer is crucial for reducing the non-specific adsorption of proteins and other biomolecules, thereby improving the signal-to-noise ratio in SPR experiments. The terminal carboxylic acid (-COOH) provides a reactive site for the covalent immobilization of ligands containing primary amines (e.g., proteins, peptides, antibodies) through standard amine coupling chemistry.
Key Applications
-
Kinetic and Affinity Analysis: Determine association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants for a wide range of biomolecular interactions.
-
Drug Discovery and Development: Screen small molecule libraries, characterize drug-target interactions, and evaluate antibody-antigen binding.
-
Biomarker Detection: Develop sensitive assays for the detection of disease biomarkers in complex biological samples.
-
Protein-Protein Interaction Studies: Investigate the mechanisms of signal transduction pathways and cellular processes.
Quantitative Data Summary
While specific kinetic and affinity data are highly dependent on the interacting molecules, the following table provides representative values that can be achieved using well-optimized SPR assays with amine-coupled ligands on a HS-PEG-acid functionalized surface.
| Parameter | Typical Range | Unit | Notes |
| Ligand Density | 100 - 5000 | RU | Dependent on ligand size and immobilization conditions. Lower densities are often preferred for kinetic analysis to minimize mass transport effects. |
| Association Rate Constant (k_a) | 10³ - 10⁷ | M⁻¹s⁻¹ | Reflects the rate of complex formation. |
| Dissociation Rate Constant (k_d) | 10⁻⁵ - 10⁻² | s⁻¹ | Indicates the stability of the complex. |
| Equilibrium Dissociation Constant (K_D) | 10⁻¹² - 10⁻⁶ | M | Represents the affinity of the interaction (k_d/k_a). |
Note: RU stands for Response Units, a measure of mass change on the sensor surface. 1000 RU corresponds to approximately 1 ng/mm² of protein bound to the surface.[1]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of a sensor surface using this compound and subsequent ligand immobilization.
Protocol 1: Formation of the this compound Self-Assembled Monolayer (SAM)
This protocol describes the functionalization of a bare gold SPR sensor chip.
Materials:
-
Bare gold SPR sensor chip
-
This compound
-
Absolute Ethanol (or Isopropanol)
-
Ultrapure water
-
Nitrogen gas stream
-
Clean, inert container (e.g., glass petri dish)
Procedure:
-
Chip Cleaning: Thoroughly clean the bare gold sensor chip by rinsing with absolute ethanol, followed by ultrapure water, and then dry it under a gentle stream of nitrogen gas.
-
Linker Solution Preparation: Prepare a 1-2 mM solution of this compound in absolute ethanol.
-
SAM Formation: Immerse the clean, dry gold chip in the this compound solution in a clean, covered container to prevent contamination.
-
Incubation: Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered and stable monolayer.
-
Rinsing: After incubation, remove the chip from the linker solution and rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized chip under a gentle stream of nitrogen gas.
-
Storage: The functionalized chip is now ready for ligand immobilization. If not used immediately, it can be stored in a clean, dry, and inert environment.
Workflow for SAM Formation
Protocol 2: Amine Coupling of a Protein Ligand
This protocol outlines the immobilization of a protein ligand onto the carboxylated surface.
Materials:
-
This compound functionalized sensor chip
-
Ligand (protein with available primary amines)
-
Amine Coupling Kit containing:
-
N-hydroxysuccinimide (NHS)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)
-
SPR Running Buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
System Priming: Prime the SPR instrument with the running buffer until a stable baseline is achieved.
-
Surface Activation:
-
Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the EDC/NHS mixture over the sensor surface to activate the carboxyl groups, converting them into reactive NHS esters. This is typically done for 7 minutes at a flow rate of 10 µL/min.
-
-
Ligand Immobilization:
-
Dissolve the ligand in the immobilization buffer at a suitable concentration (e.g., 10-50 µg/mL). The optimal pH is typically just below the isoelectric point (pI) of the protein to promote pre-concentration on the negatively charged surface.
-
Inject the ligand solution over the activated surface. The primary amines on the ligand will react with the NHS esters to form stable amide bonds. Contact time and flow rate can be adjusted to control the immobilization level.
-
-
Deactivation:
-
Inject 1 M ethanolamine-HCl, pH 8.5, to quench any unreacted NHS esters and block the remaining reactive sites on the surface. This step also helps to remove any non-covalently bound ligand.
-
-
Stabilization: The surface is now ready for analyte interaction studies. A few startup cycles with running buffer are recommended to ensure a stable baseline.
Amine Coupling Workflow
Signaling Pathway and Logical Relationship
The use of this compound in SPR follows a logical progression from surface preparation to the detection of a binding event. This can be visualized as a signaling pathway where each step enables the next, culminating in the generation of a sensorgram that reflects the biomolecular interaction.
SPR Experimental Pathway
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Ligand Immobilization | - Inefficient activation of carboxyl groups.- Ligand has few accessible primary amines.- pH of immobilization buffer is not optimal. | - Use freshly prepared EDC/NHS solution.- Consider alternative coupling chemistries if amine coupling is not suitable.- Perform a pH scouting experiment to find the optimal immobilization buffer pH. |
| High Non-Specific Binding of Analyte | - Incomplete SAM formation.- Ligand or analyte is "sticky". | - Ensure sufficient incubation time for SAM formation.- Increase the PEG chain length of the linker if possible.- Add a blocking agent (e.g., BSA) to the running buffer, if compatible with the interaction. |
| Baseline Drift | - Incomplete surface equilibration.- Temperature fluctuations.- Buffer mismatch. | - Allow sufficient time for the baseline to stabilize after immobilization and before analyte injection.- Ensure the instrument and buffers are at a stable temperature.- Use the same buffer for ligand immobilization and analyte interaction if possible, or perform a buffer exchange step. |
| Poor Reproducibility | - Inconsistent surface preparation.- Degradation of ligand or analyte. | - Standardize all steps of the protocol, including incubation times and solution concentrations.- Use fresh, high-quality reagents and properly stored ligand and analyte. |
For further support, please consult the documentation provided with your SPR instrument and reagents.
References
Application Notes and Protocols for Bioconjugation using HS-C6-PEG9-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of HS-C6-PEG9-acid, a heterobifunctional linker, for the bioconjugation of molecules to proteins, peptides, and other thiol-containing biomolecules. The protocols outlined below leverage the highly efficient and selective reaction between a thiol (sulfhydryl) group and a maleimide to form a stable thioether bond. The inclusion of a nine-unit polyethylene glycol (PEG) spacer enhances solubility, reduces immunogenicity, and provides spatial separation between the conjugated molecules.[][2][3][4][5]
Introduction to this compound in Bioconjugation
This compound is a versatile crosslinking reagent featuring a terminal thiol group (-SH) and a carboxylic acid (-COOH). The thiol group offers a reactive handle for conjugation to maleimide-activated molecules. The PEG9 spacer arm provides hydrophilicity to the conjugate, which can improve the solubility and stability of the final product. This is particularly beneficial in drug development, for instance, in the creation of antibody-drug conjugates (ADCs), where PEG linkers can enhance the pharmacokinetic properties of the therapeutic agent. The terminal carboxylic acid can be activated for subsequent conjugation to amine-containing molecules, although this application note will focus on the utility of the thiol group.
The core reaction principle is the Michael addition of the thiol from this compound to a maleimide-functionalized molecule. This reaction is highly specific for thiols within a pH range of 6.5-7.5, proceeding efficiently at room temperature to form a stable covalent bond.
Key Applications
-
Protein and Peptide Modification: Introduction of a PEGylated linker to proteins or peptides to improve their pharmacological properties.
-
Antibody-Drug Conjugate (ADC) Development: As a component of the linker system connecting a cytotoxic drug to a monoclonal antibody.
-
Surface Immobilization: Attachment of biomolecules to maleimide-activated surfaces for applications in diagnostics and biomaterials.
-
Fluorescent Labeling: Conjugation to maleimide-activated fluorescent dyes for imaging studies.
Chemical Reaction and Workflow
The fundamental reaction involves the nucleophilic attack of the thiolate anion from this compound on one of the double-bond carbons of the maleimide ring. This forms a stable thioether linkage.
References
Application Note & Protocol: Validation of Protein Degradation Using HS-C6-PEG9-acid-Containing Compounds via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Application Note
Principle of the Method
This document provides a detailed protocol for the validation and quantification of targeted protein degradation using Western blot analysis. The protocol is designed for compounds, such as Proteolysis Targeting Chimeras (PROTACs), that incorporate the HS-C6-PEG9-acid linker. This linker is a heterobifunctional molecule featuring a thiol (HS) group, a C6 alkyl chain, a 9-unit polyethylene glycol (PEG) chain, and a carboxylic acid terminus. Within a PROTAC, this linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[1][2]
The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.[2][3] This proximity enables the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[1] The PEG component of the linker enhances solubility and provides the necessary spatial orientation to promote an efficient ternary complex formation, a critical factor for successful protein degradation.
Western blotting is a fundamental technique used to verify the efficacy of such compounds by quantifying the reduction in the target protein levels in treated cells compared to untreated or vehicle-treated controls. Accurate quantification requires careful optimization of experimental parameters, including protein loading amounts and antibody concentrations, to ensure the signal falls within the linear range of detection. Normalization to a stable housekeeping protein is crucial for reliable results.
Mechanism of Action: PROTAC Pathway
The following diagram illustrates the mechanism by which a PROTAC, utilizing a linker like this compound, induces targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol
This protocol details the steps for treating cells with a PROTAC containing the this compound linker, preparing cell lysates, and performing a Western blot to quantify target protein degradation.
Materials and Reagents
-
Cell Culture: Appropriate cell line, complete culture medium, flasks/plates, incubator.
-
Compound Treatment: PROTAC compound, vehicle control (e.g., DMSO).
-
Lysis: RIPA buffer (or other suitable lysis buffer), protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue, β-mercaptoethanol, pre-cast gels (optional).
-
Blotting: PVDF or nitrocellulose membrane, transfer buffer (Tris, glycine, methanol), filter paper.
-
Immunodetection:
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, α-tubulin).
-
HRP-conjugated secondary antibody.
-
Tris-buffered saline with Tween-20 (TBST).
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Equipment: Electrophoresis cell, power supply, wet or semi-dry transfer system, imaging system for chemiluminescence detection.
Step-by-Step Procedure
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PROTAC dose).
-
Incubate the cells for a predetermined time (e.g., 6, 12, 24, or 48 hours) to assess the degradation kinetics.
Step 2: Cell Lysis and Protein Quantification
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to new tubes.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
Step 3: SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. A typical loading amount is 10-30 µg of total protein per lane.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the blot with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for the loading control antibody, following the same incubation and washing steps.
Step 4: Data Analysis
-
Quantify the band intensity for the target protein and the loading control in each lane using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to its corresponding loading control band.
-
Calculate the percentage of protein degradation for each treatment relative to the vehicle-treated control sample (which is set to 100% protein level or 0% degradation).
-
Plot the percentage of remaining protein or percentage degradation against the compound concentration to determine dose-response curves and calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Experimental Workflow
The following diagram provides a visual overview of the Western blot validation workflow.
Caption: Western blot experimental workflow for PROTAC validation.
Quantitative Data Presentation
The results from the densitometry analysis should be summarized in a table to clearly present the dose-dependent effect of the compound.
| PROTAC Conc. (nM) | Target Protein Signal (Normalized) | % Protein Remaining | % Degradation |
| 0 (Vehicle) | 1.00 | 100% | 0% |
| 1 | 0.85 | 85% | 15% |
| 10 | 0.52 | 52% | 48% |
| 50 | 0.21 | 21% | 79% |
| 100 | 0.10 | 10% | 90% |
| 500 | 0.08 | 8% | 92% |
| 1000 | 0.09 | 9% | 91% |
Table 1: Representative data from a Western blot experiment quantifying target protein degradation after 24-hour treatment with a PROTAC. The "Hook Effect" may be observed at very high concentrations where degradation is less efficient, as seen at 1000 nM.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Degradation Observed | - Compound is inactive or cell-impermeable.- Incubation time is too short.- Target protein has a very long half-life. | - Verify compound integrity.- Perform a time-course experiment (e.g., 6-48 hours).- Increase incubation time. |
| High Background on Blot | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time to 1-2 hours.- Optimize primary and secondary antibody dilutions.- Increase the number and duration of TBST washes. |
| Saturated Signal (White Bands) | - Too much protein loaded.- Antibody concentration too high. | - Reduce the amount of protein loaded per lane (test 5-20 µg).- Further dilute the primary and/or secondary antibody. |
| Inconsistent Loading Control | - Pipetting errors during loading.- Uneven protein transfer.- Loading control protein is affected by treatment. | - Use a calibrated pipette and be meticulous during loading.- Ensure good contact between gel and membrane during transfer.- Validate that the loading control is stably expressed under your experimental conditions. Consider total protein normalization. |
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions [mdpi.com]
Application Notes and Protocols for CRISPR-Mediated Protein Degradation Utilizing HS-C6-PEG9-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery and functional genomics, offering the ability to eliminate specific proteins rather than merely inhibiting their function. This document provides detailed application notes and protocols for a chemical biology approach that combines the precision of CRISPR/Cas9-mediated gene editing with the temporal control of small molecule-induced protein degradation. This system, exemplified by the dTAG (degradation tag) technology, allows for the rapid and selective removal of a protein of interest (POI).
The core of this approach involves two key components:
-
CRISPR/Cas9-mediated knock-in: The gene encoding the POI is endogenously tagged with a small protein domain, such as the F36V mutant of FKBP12 (FKBP12F36V). This modification is precise and allows the tagged protein to be expressed under its native regulatory elements.
-
Heterobifunctional Degrader Molecule: A small molecule, often a Proteolysis Targeting Chimera (PROTAC), is designed to simultaneously bind the FKBP12F36V tag and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component of the degrader molecule is critical for its efficacy. HS-C6-PEG9-acid is a bifunctional linker containing a 9-unit polyethylene glycol (PEG) chain. The PEG spacer enhances solubility and provides the necessary length and flexibility for the formation of a stable ternary complex between the tagged protein and the E3 ligase. The thiol (-SH) and carboxylic acid (-COOH) reactive handles on the linker allow for the covalent attachment of the FKBP12F36V and E3 ligase ligands, respectively.
These application notes will guide researchers through the design, synthesis, and application of this powerful technology for targeted protein degradation.
Data Presentation: Quantitative Analysis of dTAG-Mediated Protein Degradation
The efficacy of a degrader molecule is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize representative data from studies utilizing the dTAG system with degraders similar to one that would be synthesized using an this compound linker (e.g., dTAG-13).
Table 1: Degradation Efficiency of dTAG-13 for Various FKBP12F36V-tagged Proteins
| Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | MV4;11 | 2 | ~50 | >95 | [1][2] |
| KRASG12V | NIH/3T3 | 4 | ~100 | >90 | [1] |
| FKBP12F36V-Nluc | 293FT | 6 | ~10-50 | >95 | [1] |
| HDAC1 | MV4;11 | 6 | ~50 | >90 | [] |
| MYC | MV4;11 | 2 | ~50 | >90 | |
| PLK1 | MV4;11 | 4 | ~50 | >95 |
Table 2: Time-Course of FKBP12F36V-BRD4 Degradation in 293T Homozygous Knock-in Cells Treated with 100 nM dTAG-13
| Time (hours) | Remaining BRD4 (%) |
| 0 | 100 |
| 1 | <20 |
| 2 | <10 |
| 4 | <5 |
| 8 | <5 |
| 24 | <5 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of dTAG-Mediated Protein Degradation```dot
References
Application Notes and Protocols for HS-C6-PEG9-acid in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-C6-PEG9-acid is a heterobifunctional linker molecule featuring a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other, connected by a discrete polyethylene glycol (PEG) chain of nine ethylene glycol units and a C6 alkyl spacer. This discrete PEG linker, also known as a dPEG® linker, offers excellent water solubility, biocompatibility, and precise spacing, making it a valuable tool in bioconjugation and drug delivery research. The thiol group allows for covalent attachment to maleimide-functionalized molecules or gold surfaces, while the carboxylic acid can be conjugated to primary amines on proteins, peptides, or other biomolecules. This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, focusing on its role in modifying nanoparticles and creating bioconjugates for enhanced pharmacokinetics and targeted delivery.
Key Applications and Advantages in In Vivo Studies
The unique properties of this compound make it suitable for a range of in vivo applications:
-
Surface Modification of Nanoparticles: The thiol group enables strong anchoring to the surface of gold nanoparticles (AuNPs) and other metallic nanoparticles, while the PEG chain provides a hydrophilic shield. This "PEGylation" can improve the stability of nanoparticles in physiological solutions, reduce non-specific protein adsorption, and prolong circulation time in vivo.[1][2]
-
Linker for Antibody-Drug Conjugates (ADCs): While longer PEG chains are often used in approved ADCs, shorter, discrete PEGs like PEG9 can be employed to link cytotoxic drugs to antibodies. The defined length of the linker can influence the stability, solubility, and pharmacokinetic profile of the ADC.
-
Peptide and Protein Modification: PEGylating peptides and small proteins with this compound can enhance their solubility and stability, protect them from enzymatic degradation, and reduce renal clearance, thereby extending their plasma half-life.[3][4]
-
Targeted Liposome Formulation: The linker can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of liposomes, facilitating their accumulation at specific sites in the body.[5]
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the surface modification of gold nanoparticles (AuNPs) with this compound for in vivo applications. The thiol group of the linker will form a self-assembled monolayer on the AuNP surface.
Materials:
-
Gold nanoparticles (AuNPs) in citrate buffer
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Milli-Q water
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of Linker Solution: Prepare a 1 mM stock solution of this compound in Milli-Q water.
-
Incubation: Add the this compound solution to the AuNP suspension at a 1000-fold molar excess relative to the AuNPs.
-
Reaction: Gently mix the solution and incubate at room temperature for 24 hours with gentle stirring to allow for the formation of a stable gold-thiol bond.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Washing: Carefully remove the supernatant containing excess linker and resuspend the AuNP pellet in PBS. Repeat the centrifugation and washing steps two more times to ensure complete removal of unbound linker.
-
Final Resuspension: Resuspend the final pellet of this compound functionalized AuNPs in sterile PBS for in vivo administration.
-
Characterization: Characterize the functionalized AuNPs for size, zeta potential, and stability before in vivo use.
Protocol 2: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol details the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., MES buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (e.g., hydroxylamine)
-
Desalting column
Procedure:
-
Equilibration: Bring EDC and NHS/Sulfo-NHS to room temperature.
-
Activation of Carboxylic Acid: Dissolve this compound in Activation Buffer. Add EDC (to a final concentration of ~2 mM) and NHS or Sulfo-NHS (to a final concentration of ~5 mM). React for 15 minutes at room temperature.
-
Protein Preparation: Dissolve the protein of interest in the Coupling Buffer.
-
Conjugation: Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to hydrolyze unreacted NHS esters.
-
Purification: Purify the protein-PEG conjugate using a desalting column or size-exclusion chromatography to remove excess linker and reagents.
In Vivo Animal Study Design: A Representative Protocol
This section outlines a general protocol for evaluating the pharmacokinetics and biodistribution of a therapeutic agent conjugated with this compound in a murine model.
Study Objective: To determine the plasma half-life and organ distribution of a PEGylated compound.
Animal Model: BALB/c mice (n=3-5 per time point)
Test Article: Protein-PEG9-C6-HS conjugate (prepared as in Protocol 2) or AuNP-PEG9-C6-HS (prepared as in Protocol 1), appropriately labeled for detection (e.g., with a fluorescent dye or radioisotope).
Administration: Intravenous (i.v.) tail vein injection of the test article at a specified dose.
Experimental Workflow:
Caption: Workflow for a typical in vivo pharmacokinetic and biodistribution study.
Procedure:
-
Dosing: Administer the test article to mice via tail vein injection.
-
Blood Collection: Collect blood samples (e.g., via retro-orbital sinus) at various time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h) post-injection. Process blood to obtain plasma.
-
Organ Harvesting: At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, brain, etc.).
-
Quantification: Quantify the amount of the test article in plasma and homogenized organ samples using an appropriate analytical method (e.g., gamma counting for radiolabeled compounds, fluorescence spectroscopy for fluorescently labeled compounds).
-
Data Analysis:
-
Pharmacokinetics: Calculate pharmacokinetic parameters such as plasma half-life (t½), clearance (CL), and volume of distribution (Vd) from the plasma concentration-time data.
-
Biodistribution: Express the amount of the test article in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
-
Representative Data (Illustrative)
Disclaimer: The following data are illustrative and based on general trends observed for short-chain PEGylated molecules. Actual results for this compound may vary.
Table 1: Pharmacokinetic Parameters of a Model Protein Before and After Conjugation with a Short-Chain Thiol-PEG-Acid Linker (Analogous to this compound)
| Parameter | Unconjugated Protein | PEGylated Protein |
| Plasma Half-life (t½) | ~ 30 minutes | ~ 4-6 hours |
| Clearance (CL) | High | Reduced |
| Volume of Distribution (Vd) | Large | Smaller |
Table 2: Biodistribution of PEGylated Gold Nanoparticles (Functionalized with a Short-Chain Thiol-PEG-Acid Linker) in Mice 24 hours Post-Injection (%ID/g)
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 15 - 25 |
| Spleen | 20 - 35 |
| Kidneys | 5 - 10 |
| Lungs | 2 - 5 |
| Heart | < 1 |
| Brain | < 0.1 |
Signaling Pathways of Interest
Many therapeutic agents delivered using PEG linkers target specific signaling pathways involved in diseases like cancer. Below are diagrams of two common pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: Simplified EGFR signaling pathway, a common target in cancer therapy.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
Caption: Key pathways in VEGF signaling, crucial for angiogenesis in tumors.
Conclusion
This compound is a versatile and well-defined linker for the development of advanced bioconjugates and drug delivery systems for in vivo applications. Its discrete length allows for precise control over the final construct, and its PEG component imparts favorable pharmacokinetic properties. The protocols and information provided herein serve as a guide for researchers to design and execute in vivo animal studies using this valuable tool. It is crucial to perform thorough characterization of the final conjugate and to optimize experimental conditions for each specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo pharmacokinetics, long-term biodistribution and toxicology study of functionalized upconversion nanoparticles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. In vivo targeting by liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of HS-C6-PEG9-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of HS-C6-PEG9-acid, a heterobifunctional linker, using mass spectrometry. This linker is valuable in bioconjugation, including for antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), due to its defined polyethylene glycol (PEG) chain, which enhances solubility and provides a flexible spacer, and its terminal thiol and carboxylic acid groups for orthogonal conjugation strategies. Accurate mass determination and fragmentation analysis are critical for confirming the identity, purity, and stability of this linker and its conjugates. The following protocols and data tables are intended to guide researchers in the successful mass spectrometric analysis of this compound.
Introduction
This compound is a versatile linker used in the development of complex bioconjugates. The molecule features a thiol (-SH) group for attachment to maleimides or for surface conjugation on metals like gold, a C6 alkyl spacer, a nine-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid (-COOH) for amide bond formation with primary or secondary amines. The monodisperse nature of the PEG chain simplifies mass spectrometry analysis compared to polydisperse PEG reagents.[1]
Mass spectrometry, particularly Electrospray Ionization (ESI), is a powerful tool for the characterization of such linkers.[2] It allows for the precise determination of molecular weight and the identification of impurities or degradation products.[2] This application note outlines a comprehensive approach to the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Molecular Profile
| Property | Value | Source |
| Molecular Formula | C25H50O11S | [3] |
| Average Molecular Weight | 566.73 g/mol | |
| Monoisotopic Mass | 566.3074 g/mol | Calculated |
Quantitative Mass Spectrometry Data
The following tables provide the expected mass-to-charge ratios (m/z) for this compound in positive and negative ion modes, as well as the expected m/z for major fragment ions.
Table 1: Theoretical m/z of Common Adducts for this compound
| Adduct | Ion Formula | Theoretical m/z | Ionization Mode |
| [M+H]⁺ | [C25H51O11S]⁺ | 567.3152 | Positive |
| [M+Na]⁺ | [C25H50O11SNa]⁺ | 589.2971 | Positive |
| [M+K]⁺ | [C25H50O11SK]⁺ | 605.2711 | Positive |
| [M-H]⁻ | [C25H49O11S]⁻ | 565.2996 | Negative |
Table 2: Predicted Major Fragment Ions in Positive Ion Mode (CID)
| Fragment Ion m/z | Proposed Fragment Structure/Loss | Notes |
| 549.3046 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |
| 521.3097 | [M+H - CO₂H₂]⁺ | Loss of formic acid. |
| Sequential losses of 44.0262 | Loss of C₂H₄O | Characteristic fragmentation of the PEG chain.[4] |
| 133.0808 | [HS-(CH₂)₆-OH + H]⁺ | Cleavage at the beginning of the PEG chain. |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile (ACN) and deionized water.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition as the diluent to ensure compatibility with the LC-MS system.
-
Centrifugation: Centrifuge the working solution at high speed for 5-10 minutes to pellet any particulates that could clog the LC system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
-
LC System: Agilent 1260 Infinity LC System or equivalent.
-
Column: A reversed-phase column suitable for small molecules, such as a C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6520 Accurate-Mass Q-TOF or equivalent.
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative
-
Scan Range: 100-1000 m/z
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Data Acquisition: Profile mode
Data Analysis
-
Spectrum Extraction: Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Mass Identification: Identify the monoisotopic mass of the parent ion and its common adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺ in positive mode; [M-H]⁻ in negative mode). Compare the observed masses with the theoretical values in Table 1.
-
Fragmentation Analysis (MS/MS): If fragmentation data is acquired, identify the characteristic losses of the PEG monomer (44.0262 Da) and other significant fragments. Compare these with the predicted fragments in Table 2.
Visualizations
Bioconjugation Workflow
The following diagram illustrates a typical workflow for conjugating this compound to a target protein, such as an antibody, and a subsequent payload.
Caption: Bioconjugation workflow of this compound.
Mass Spectrometry Analysis Workflow
This diagram outlines the logical flow of the mass spectrometry analysis process.
References
- 1. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Specific Linker for Bioconjugation - High Force Research [highforceresearch.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HS-C6-PEG9-acid Linker Efficacy
Welcome to the technical support center for the HS-C6-PEG9-acid linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this linker in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a PEG linker like this compound in bioconjugation?
A1: Polyethylene glycol (PEG) linkers are widely used in bioconjugation for several key benefits.[1][2][3] The PEG spacer enhances the solubility of hydrophobic molecules in aqueous solutions and can improve the stability of the resulting conjugate by protecting it from enzymatic degradation.[1][2] Furthermore, PEGylation can increase the bioavailability and circulation time of a therapeutic by increasing its hydrodynamic radius, which reduces renal clearance. It can also help in reducing the immunogenicity of the conjugated molecule.
Q2: What is the specific function of each component in the this compound linker?
A2: The this compound linker is a heterobifunctional linker with three key components:
-
HS (Thiol group): The terminal thiol group allows for covalent attachment to molecules, often through reactions with maleimides or other thiol-reactive groups.
-
C6 (Hexyl chain): This alkyl spacer provides distance and can influence the overall hydrophobicity of the linker.
-
PEG9 (9-unit Polyethylene Glycol): This hydrophilic chain improves solubility and provides a flexible spacer between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies.
-
Acid (Carboxylic acid): The terminal carboxylic acid group provides a reactive handle for conjugation to amine-containing molecules, typically through amide bond formation using activation agents like EDC and NHS.
Q3: How does the length of the PEG chain, such as the 9 units in this linker, impact the efficacy of a bioconjugate like an Antibody-Drug Conjugate (ADC)?
A3: The length of the PEG chain is a critical parameter that can significantly influence the therapeutic index of an ADC. Longer PEG chains generally lead to improved pharmacokinetics, including a longer plasma half-life and increased tumor accumulation. This is particularly beneficial for hydrophobic drug payloads, as the hydrophilic PEG linker can mitigate aggregation and allow for a higher drug-to-antibody ratio (DAR). However, there can be a trade-off, as longer linkers might sometimes lead to decreased in vitro potency. The optimal PEG length is often specific to the antibody, payload, and target, requiring empirical testing. Studies have shown that ADCs with 8, 12, and 24 PEG units can have significantly higher tumor exposure and efficacy compared to those with 2 or 4 PEG units.
Q4: Can the this compound linker be used for applications other than ADCs?
A4: Yes. While prominently used in ADC development, PEG-based linkers are versatile tools in bioconjugation. They are used in the development of PROTACs (Proteolysis Targeting Chimeras) to link a target-binding ligand and an E3 ligase ligand. They are also used for PEGylating proteins and peptides to improve their therapeutic properties, in nanoparticle drug delivery systems, and for attaching fluorescent labels or other probes for diagnostic and research purposes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. 2. Linker/Payload Instability: The linker or payload may be degrading under the conjugation conditions. 3. Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered. 4. Reagent Inactivity: The coupling reagents (e.g., EDC/NHS) may have lost activity due to improper storage or handling. | 1. Optimize Reaction Conditions: Perform a matrix of reactions varying pH, molar excess of the linker, and reaction time to identify the optimal conditions. For NHS esters, a pH of 7.5-8.5 is often optimal. 2. Assess Stability: Analyze the linker and payload by HPLC before and after incubation in the reaction buffer (without the biomolecule) to check for degradation. 3. Vary Linker Length: Consider testing linkers with longer PEG chains to overcome steric hindrance. 4. Use Fresh Reagents: Always use fresh or properly stored coupling reagents. |
| Product Aggregation | 1. Hydrophobicity: The conjugated payload is hydrophobic, leading to aggregation, especially at a high Drug-to-Antibody Ratio (DAR). 2. Improper Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation. | 1. Optimize DAR: Aim for a lower DAR initially. The hydrophilicity of the PEG9 chain is designed to mitigate this, but it has its limits. 2. Screen Buffers: Test different buffer systems and excipients (e.g., polysorbate, sucrose) to improve the solubility and stability of the conjugate. 3. Use Longer PEG Linkers: If aggregation persists, using a linker with a longer PEG chain (e.g., PEG12, PEG24) can further increase the hydrophilicity of the conjugate. |
| Loss of Biological Activity | 1. Conjugation at Active Site: The linker may have attached to a critical residue in the active or binding site of the protein/antibody. 2. Conformational Changes: The conjugation process or the linker itself may have induced conformational changes in the biomolecule. | 1. Site-Specific Conjugation: If possible, use site-specific conjugation techniques to control where the linker attaches, avoiding critical regions. 2. Linker Length Variation: Experiment with linkers of different PEG lengths. A longer, more flexible linker might provide the necessary distance between the payload and the biomolecule to preserve its function. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | 1. Variable Reaction Conditions: Inconsistent temperature, pH, or reaction times between batches. 2. Heterogeneity of Starting Material: The starting antibody may have varying numbers of accessible conjugation sites. | 1. Standardize Protocols: Strictly control all reaction parameters. 2. Characterize Starting Material: Ensure the purity and consistency of the starting biomolecule before conjugation. 3. Purification: Use chromatography methods like Hydrophobic Interaction Chromatography (HIC) to isolate species with a specific DAR. |
Data on PEG Linker Length and Efficacy
The selection of PEG linker length is a critical optimization step. The following tables summarize comparative data on how PEG linker length can influence the properties and efficacy of antibody-drug conjugates.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) and Efficacy
| PEG Units | Plasma Half-Life | Tumor Exposure | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| 2 | Lower | Lower | 35-45% | |
| 4 | Lower | Lower | 35-45% | |
| 8 | Higher | Significantly Higher | 75-85% | |
| 12 | Higher | Significantly Higher | 75-85% | |
| 24 | Higher | Significantly Higher | 75-85% | |
| Data synthesized from a study on ADCs in xenograft mice, highlighting a significant improvement in PK and efficacy with 8 or more PEG units. |
Table 2: Trade-off between In Vitro Potency and In Vivo Efficacy
| Linker Property | In Vitro Cytotoxicity (IC50) | In Vivo Antitumor Activity | General Observation |
| Short PEG Chain | Generally Lower (More Potent) | May be limited by poor PK | Can be more potent in cell-based assays but may clear faster in vivo. |
| Long PEG Chain (e.g., PEG9+) | May be Higher (Less Potent) | Often Improved | The improved pharmacokinetics from longer PEG chains can lead to better overall efficacy in vivo, despite potentially lower direct cytotoxicity. |
| This table represents a general trend observed in ADC development, where a potential decrease in in vitro potency with longer linkers can be outweighed by significant gains in pharmacokinetic properties and in vivo efficacy. |
Experimental Protocols & Workflows
Protocol 1: Two-Step Conjugation of this compound to an Antibody
This protocol describes the conjugation of a payload (containing a primary amine) to the this compound linker, followed by conjugation of the linker-payload construct to a reduced antibody.
Workflow Diagram:
Caption: Two-step antibody-drug conjugate synthesis workflow.
Methodology:
-
Step 1: Activation of Linker and Conjugation to Payload a. Dissolve this compound linker in an appropriate organic solvent (e.g., DMF or DMSO). b. Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). c. Stir at room temperature for 1 hour to activate the carboxylic acid group, forming an NHS ester. d. Add the amine-containing payload (1.0 molar equivalent) to the activated linker solution. e. Stir at room temperature for 4-12 hours. f. Purify the resulting HS-C6-PEG9-Payload construct using reverse-phase HPLC.
-
Step 2: Antibody Reduction and Conjugation a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). b. Add a 5 to 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). c. Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups. d. Remove excess reducing agent using a desalting column. e. Immediately add the purified HS-C6-PEG9-Payload construct to the reduced antibody at a desired molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody). f. Incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Step 3: Purification and Analysis a. Purify the final ADC conjugate using size-exclusion chromatography (SEC) to remove unconjugated linker-payload. b. Characterize the ADC to determine the average DAR using Hydrophobic Interaction Chromatography (HIC) and/or UV-Vis spectroscopy. c. Analyze for aggregation using SEC.
Logical Flow for Optimizing Linker Length
The decision to use a specific PEG linker length should be data-driven. The following diagram outlines a logical workflow for selecting the optimal linker.
Caption: Decision workflow for empirical PEG linker length optimization.
References
Technical Support Center: Troubleshooting HS-C6-PEG9-acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in reactions involving HS-C6-PEG9-acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no yield of my final conjugate?
Answer: Low conjugation efficiency can stem from several factors, ranging from the stability of your reagents to the reaction conditions. Here is a systematic guide to troubleshooting this issue.
-
Assess the Reactivity of Your NHS Ester:
-
Potential Cause: The N-hydroxysuccinimide (NHS) ester of the this compound is susceptible to hydrolysis, especially in aqueous solutions at neutral or basic pH.[1][2][3] This hydrolysis reaction creates a non-reactive carboxylic acid, which will not couple with your amine-containing molecule. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[1]
-
Solution:
-
Proper Storage: Store the solid this compound linker in a cool, dry place, protected from moisture.[3] A desiccator is highly recommended. For long-term storage, -20°C is advisable.
-
Fresh Stock Solutions: If the linker is not soluble in your aqueous reaction buffer, dissolve it in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Ensure the solvent is of high quality.
-
Immediate Use: Aqueous solutions of NHS esters should be used immediately after preparation.
-
pH Control: Perform the NHS ester coupling reaction at a pH between 7.2 and 8.5. While the reaction with amines is faster at higher pH, so is hydrolysis. A compromise is often necessary.
-
-
-
Verify the Availability of Free Thiols:
-
Potential Cause: The thiol (-SH) group on the this compound can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides or other thiol-reactive groups on your target molecule. This oxidation can be catalyzed by the presence of divalent metals.
-
Solution:
-
Disulfide Bond Reduction: If you suspect disulfide bond formation, the linker can be treated with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol itself and does not need to be removed before conjugation. DTT (dithiothreitol) can also be used, but excess DTT must be removed prior to the reaction.
-
Preventing Re-oxidation: Degas your buffers to remove dissolved oxygen. Including a chelating agent like EDTA (1-5 mM) in your reaction buffer can sequester metal ions that catalyze thiol oxidation.
-
-
-
Optimize Reaction Conditions:
-
Potential Cause: Suboptimal pH or incorrect stoichiometry can significantly impact yield.
-
Solution:
-
pH for NHS Ester Coupling: As mentioned, a pH of 7.2-8.5 is generally optimal for the reaction of the NHS ester with a primary amine.
-
pH for Thiol-Maleimide Coupling: For reactions involving the thiol end of the linker with a maleimide, the optimal pH range is typically 6.5-7.5. At this pH, the reaction with thiols is significantly faster than with amines.
-
Stoichiometry: A 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point for the first step of the reaction. For the thiol-maleimide reaction, a 10-20 fold molar excess of the maleimide-containing molecule to the thiol is a typical starting point. However, the optimal ratio can be system-dependent and may require empirical optimization.
-
-
Question 2: I am observing side reactions and my final product is impure. What can I do?
Answer: Side reactions can complicate purification and compromise the homogeneity of your final product.
-
Potential Cause: Besides hydrolysis, NHS esters can react with other nucleophilic groups on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine. These reactions are generally less favorable than the reaction with primary amines but can occur.
-
Solution: Maintain the reaction pH within the optimal range of 7.2-8.5 to favor the reaction with primary amines.
-
Potential Cause: For thiol-maleimide conjugations, if the pH is too high (above 7.5), maleimides can react with amines.
-
Solution: Keep the pH for thiol-maleimide reactions between 6.5 and 7.5 for optimal selectivity.
Question 3: How can I best purify my final PEGylated conjugate?
Answer: The choice of purification method depends on the properties of your conjugate and the impurities present.
-
Size Exclusion Chromatography (SEC): This is a common first step to separate the larger PEGylated product from smaller, unreacted molecules like the this compound linker and byproducts. However, it may not separate un-PEGylated protein from the PEGylated product if the size difference is not significant.
-
Ion Exchange Chromatography (IEX): This is often the method of choice for purifying PEGylated proteins. The PEG chain can shield charges on the protein surface, altering its binding to the IEX resin and allowing for separation from the un-PEGylated form. It can also be used to separate products with different degrees of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): This technique can also be used for the purification of PEGylated proteins, though it is generally less effective than IEX.
-
Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities and for buffer exchange.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Reactions
| Parameter | NHS Ester Coupling (to Amine) | Thiol-Maleimide Coupling |
| pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 0.5 - 4 hours | 30 minutes - 2 hours |
| Molar Excess of Reagent | 5- to 20-fold excess of NHS ester | 2- to 20-fold excess of maleimide |
| Recommended Buffers | Phosphate, Borate, HEPES, Bicarbonate | Phosphate, HEPES |
| Buffers to Avoid | Tris, Glycine (contain primary amines) | Buffers with free thiols (e.g., DTT) |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to an Amine- and a Thiol-Containing Molecule
This protocol describes a general procedure. The user should optimize the conditions for their specific molecules.
Step 1: Activation of this compound and Coupling to an Amine-Containing Molecule
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
If the linker is not water-soluble, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Prepare your amine-containing molecule in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.
-
-
Activation and Conjugation:
-
This protocol assumes a one-pot reaction where the NHS ester is formed in situ using EDC and NHS, followed by addition of the amine.
-
Dissolve this compound in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0 for activation).
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Add the activated linker solution to your amine-containing molecule. A 10- to 20-fold molar excess of the linker is a good starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or TFF.
-
Step 2: Conjugation of the Thiol-End of the PEGylated Molecule to a Maleimide-Containing Molecule
-
Reagent Preparation:
-
Ensure the product from Step 1 is in a suitable buffer at pH 6.5-7.5 (e.g., PBS with 1-5 mM EDTA). Degas the buffer prior to use.
-
Dissolve your maleimide-containing molecule in an appropriate solvent (e.g., DMSO).
-
-
Conjugation:
-
Add the maleimide-containing molecule to the thiol-PEGylated molecule. A 10- to 20-fold molar excess of the maleimide is a common starting point.
-
Incubate for 2 hours at room temperature, protected from light if the maleimide is fluorescent.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as SEC or IEX to remove any unreacted starting materials.
-
Mandatory Visualization
References
improving HS-C6-PEG9-acid solubility for experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address solubility challenges with HS-C6-PEG9-acid, a heterobifunctional PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a versatile PROTAC linker used in the synthesis of molecules for targeted protein degradation.[1][2] Its structure contains three key functional regions that dictate its chemical behavior, including its solubility:
-
Thiol (-SH) Group: A reactive group susceptible to oxidation, which can lead to the formation of disulfide bonds.[3][4]
-
PEG9 Chain: A nine-unit polyethylene glycol spacer that significantly increases hydrophilicity and solubility in aqueous media.[4]
-
Carboxylic Acid (-COOH) Group: A terminal acid whose solubility is highly dependent on the pH of the solution.
Q2: What are the best initial solvents for dissolving this compound?
For a concentrated stock solution, high-purity, anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. For direct dissolution into an aqueous medium, use a slightly basic buffer (pH 7.2-8.5) to ensure the carboxylic acid group is deprotonated and thus more soluble.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
The terminal carboxylic acid group is the primary determinant of pH-dependent solubility.
-
In Basic Conditions (pH > pKa): The carboxylic acid is deprotonated to its carboxylate form (R-COO⁻). This ionic form is significantly more polar and therefore more soluble in water.
-
In Acidic Conditions (pH < pKa): The group remains in its protonated, neutral form (R-COOH), which is less polar and has much lower solubility in aqueous solutions.
Q4: How should I store this compound and its stock solutions?
-
Solid Compound: Store the solid material at -20°C, protected from moisture and light. It is advisable to aliquot the solid into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
-
Organic Stock Solutions (DMSO/DMF): Prepare stock solutions fresh whenever possible, as the thiol group can oxidize over time. If storage is necessary, store in small aliquots under an inert gas (argon or nitrogen) at -20°C or -80°C for short periods.
Q5: Why is my solution turning cloudy or showing precipitation over time?
This is often due to one of two reasons:
-
Thiol Oxidation: The thiol (-SH) group can oxidize to form a disulfide-linked dimer. This new, larger molecule may have different solubility characteristics and precipitate out of solution. This process is accelerated by oxygen and trace metal ions.
-
pH Instability: If you have diluted an organic stock into an aqueous buffer that is acidic or poorly buffered, the carboxylic acid can become protonated, causing the compound to become less soluble and precipitate.
Solubility Data and Recommended Solvents
While specific solubility data for this compound is not widely published, data from a structurally analogous compound (Amino-PEG9-acid) and general chemical principles provide excellent guidance.
| Solvent Type | Recommended Solvent | Concentration & Notes | Rationale |
| Organic (for Stock) | Anhydrous DMSO | Up to 50 mg/mL | Excellent solvating power for PEG linkers. Use anhydrous grade to prevent hydrolysis. Prepare fresh. |
| Organic (for Stock) | Anhydrous DMF | Good alternative to DMSO. | Often used for peptide and linker chemistry. Ensure it is anhydrous. |
| Aqueous (for Working) | Phosphate-Buffered Saline (PBS) | pH should be adjusted to 7.2-8.0. | Common, biocompatible buffer. The basic pH ensures the carboxylic acid is in its soluble, deprotonated state. |
| Aqueous (for Working) | Borate or Carbonate Buffers | pH 8.0-9.0 | Provides a stable basic environment, enhancing and maintaining solubility. |
| Aqueous (for Working) | Deionized Water (pH-adjusted) | Adjust pH to >7.5 with dilute NaOH. | A simple option if buffer salts are not desired. The pH adjustment is critical for solubility. |
Note: The concentration for DMSO is based on Amino-PEG9-acid, a similar PEG9 linker, and should be used as a starting reference. Always determine the optimal concentration for your specific experimental needs.
Troubleshooting Guide
If you are encountering solubility issues, follow these steps to diagnose and solve the problem.
// Node Definitions start [label="Start: Compound\nNot Dissolving", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_q [label="What is your solvent?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Organic Path organic_path [label="Organic (DMSO, DMF)", shape=rect, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_anhydrous [label="Is the solvent\nanhydrous and high-purity?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; use_new [label="Action: Use a new, sealed\nbottle of anhydrous solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sonicate [label="Action: Gently warm (37°C)\nor sonicate briefly.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Aqueous Path aqueous_path [label="Aqueous Buffer", shape=rect, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="What is the buffer pH?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ph_low [label="< 7.0 (Acidic/Neutral)", shape=rect, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_ok [label="> 7.2 (Basic)", shape=rect, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Action: Increase pH to 7.5-8.5\nusing dilute NaOH or switch\nto a basic buffer (e.g., borate).", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidation_q [label="Do you suspect oxidation?\n(e.g., solution is cloudy,\nprecipitate over time)", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prevent_ox [label="Action: Prepare fresh solution using\ndeoxygenated buffer containing\n1-5 mM EDTA.", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Success: Compound Dissolved", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];
// Connections start -> solvent_q; solvent_q -> organic_path [label="Organic"]; solvent_q -> aqueous_path [label="Aqueous"];
// Organic Logic organic_path -> check_anhydrous; check_anhydrous -> use_new [label="No"]; check_anhydrous -> sonicate [label="Yes"]; use_new -> sonicate; sonicate -> success;
// Aqueous Logic aqueous_path -> check_ph; check_ph -> ph_low; check_ph -> ph_ok; ph_low -> adjust_ph; adjust_ph -> success; ph_ok -> oxidation_q; oxidation_q -> prevent_ox [label="Yes"]; oxidation_q -> success [label="No"]; prevent_ox -> success; } dot Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound (MW: 554.7 g/mol ) in anhydrous DMSO.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Weighing: In a fume hood, weigh out the desired amount of the compound (e.g., 5.55 mg for 1 mL of a 10 mM solution) into a sterile, dry microcentrifuge tube.
-
Solvent Addition: Using a precision pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.
-
Dissolution: Vortex the solution for 30-60 seconds. If the solid is not fully dissolved, briefly sonicate the vial in a water bath for 1-2 minutes or warm gently to 37°C.
-
Storage: Use the solution immediately. If short-term storage is unavoidable, blanket the vial headspace with an inert gas (argon or nitrogen), seal tightly, and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the dilution of a DMSO stock into a final aqueous buffer, minimizing the risk of precipitation and oxidation.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., 1x PBS). Ensure the final pH is between 7.2 and 8.0.
-
Deoxygenation (Critical for Thiol Stability): Sparge the buffer with an inert gas like argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Chelation of Metal Ions: Add a 1 M stock solution of EDTA to the deoxygenated buffer to a final concentration of 1-5 mM. This will chelate trace metal ions that catalyze thiol oxidation.
-
Dilution: While gently vortexing the deoxygenated, EDTA-containing buffer, slowly add the required volume of the DMSO stock solution. It is crucial to add the concentrated stock to the buffer, not the other way around, to avoid localized high concentrations that could cause precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the aqueous solution is low (typically <1%, and almost always <5%) to avoid affecting downstream biological experiments.
-
Usage: Use the final working solution as quickly as possible to prevent eventual oxidation of the thiol group.
// Node definitions with colors compound [label="this compound Molecule", fillcolor="#F1F3F4", fontcolor="#202124"];
thiol [label="Thiol Group\n(-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peg [label="PEG9 Chain\n(-OCH2CH2-)9", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid [label="Carboxylic Acid\n(-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
factor_thiol [label="Factor: Oxidation Sensitivity\n(Risk of forming R-S-S-R)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; factor_peg [label="Factor: Aqueous Solubility\n(Hydrophilic)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; factor_acid [label="Factor: pH-Dependence\n(Soluble at pH > pKa)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges compound -> thiol [dir=back]; compound -> peg [dir=back]; compound -> acid [dir=back];
thiol -> factor_thiol [style=dashed, color="#5F6368"]; peg -> factor_peg [style=dashed, color="#5F6368"]; acid -> factor_acid [style=dashed, color="#5F6368"]; } dot Caption: Key functional groups of this compound and their related solubility factors.
References
HS-C6-PEG9-acid stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of HS-C6-PEG9-acid, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functional groups?
This compound is a heterobifunctional linker molecule. It contains three key functional components:
-
A thiol group (-SH) at one terminus, which can be used for conjugation to various molecules, often through thiol-maleimide chemistry.
-
A hydrophilic polyethylene glycol (PEG) chain (PEG9) , which enhances solubility and can influence the pharmacokinetic properties of the final PROTAC molecule.
-
A carboxylic acid group (-COOH) at the other terminus, which can be activated for conjugation to an amine group on another molecule, forming a stable amide bond.
Q2: What are the main stability concerns for this compound?
The primary stability concerns for this compound stem from its reactive functional groups:
-
Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer (R-S-S-R). This is a common issue with thiol-containing reagents and can be accelerated by exposure to air (oxygen), metal ions, and certain pH conditions.
-
Degradation of the PEG Linker: While generally stable, PEG linkers can be subject to oxidative degradation, particularly in the presence of transition metal ions. The ether linkages in the PEG chain can be a site for metabolic degradation in biological systems.
-
Hydrolysis of the Carboxylic Acid: While the carboxylic acid itself is stable, if it is activated (e.g., as an NHS ester) for conjugation, the activated ester is susceptible to hydrolysis, which would revert it back to the carboxylic acid.
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Several suppliers recommend storing the compound at -20°C.[1] For optimal stability, consider the following:
-
Temperature: Store at or below -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thiol group.
-
Light: Protect from light.
-
Moisture: Keep in a tightly sealed container to prevent moisture absorption.
Q4: How should I handle this compound in the laboratory?
Proper handling is critical to prevent degradation. Here are some key recommendations:
-
Inert Atmosphere: When handling the solid compound or solutions, it is best to work under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Contamination: Be mindful of potential contaminants, such as metal ions, which can catalyze oxidation.
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles of solutions can lead to degradation.[2][3] It is advisable to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield in conjugation reaction with the thiol group. | Oxidation of the thiol group to a disulfide dimer. | - Confirm the purity of the this compound using a technique like mass spectrometry. - Ensure all handling steps are performed under an inert atmosphere. - Use freshly degassed solvents for the reaction. - Consider a pre-treatment with a mild reducing agent like TCEP to cleave any existing disulfide bonds, followed by removal of the reducing agent before proceeding with the conjugation. |
| Inconsistent results in biological assays with PROTACs synthesized using this compound. | Degradation of the linker in the final PROTAC molecule. | - Re-evaluate the storage and handling of the synthesized PROTAC. - Assess the stability of the PROTAC in the assay buffer. - Consider that the PEG linker may be susceptible to metabolic degradation in cellular assays.[4] You may need to design PROTACs with different linker compositions to improve stability. |
| Formation of a white precipitate in a reaction mixture containing this compound. | The precipitate is likely the disulfide dimer, which can be less soluble than the monomeric thiol. | - This indicates significant oxidation has occurred. - Review your experimental setup to ensure anaerobic conditions are maintained. - Purify the this compound before use if oxidation is suspected. |
| Difficulty in purifying the final PROTAC molecule. | The presence of unreacted starting materials or degradation products. | - Optimize the stoichiometry of your reaction to ensure complete conversion of the linker. - Use appropriate analytical techniques (e.g., HPLC, LC-MS) to monitor the reaction progress and identify impurities. - Employ a suitable purification method, such as preparative HPLC, to isolate the desired product. |
Stability Data (Illustrative Examples)
Disclaimer: The following tables present illustrative data for this compound stability. Specific quantitative stability data for this molecule is not widely available in the public domain. Researchers should perform their own stability studies for their specific applications and storage conditions.
Table 1: Illustrative Temperature Stability of Solid this compound
| Storage Temperature (°C) | Atmosphere | Purity after 6 Months (%) |
| -80 | Inert (Argon) | >98 |
| -20 | Inert (Argon) | >95 |
| 4 | Inert (Argon) | 85-90 |
| 25 (Room Temp) | Air | <70 |
Table 2: Illustrative pH Stability of this compound in Aqueous Buffer at 4°C (24 hours)
| pH | Buffer System | Remaining Thiol Content (%) |
| 4.0 | Acetate | >95 |
| 7.4 | Phosphate | 80-85 |
| 8.5 | Borate | 60-70 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
1. Materials:
-
This compound
-
Degassed solvents of interest (e.g., DMSO, DMF, PBS)
-
Buffers at various pH values (degassed)
-
Inert gas (Argon or Nitrogen)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Temperature-controlled incubators/water baths
2. Procedure:
-
Stock Solution Preparation:
-
Under an inert atmosphere, prepare a stock solution of this compound in a suitable degassed solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
-
Sample Preparation:
-
Aliquot the stock solution into separate, sealed vials.
-
For each condition to be tested (e.g., different temperatures, pH values, solvents), dilute the stock solution to a final working concentration.
-
-
Incubation:
-
Place the vials in the respective temperature-controlled environments.
-
For pH stability, incubate the samples in the prepared buffers.
-
Include a control sample stored at -80°C under an inert atmosphere.
-
-
Time Points:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each condition for analysis.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS.
-
Monitor the peak area of the parent this compound molecule.
-
Identify and quantify any degradation products (e.g., disulfide dimer).
-
-
Data Interpretation:
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the degradation profile for each condition.
-
Visualizations
References
Technical Support Center: Overcoming the Hook Effect with HS-C6-PEG9-acid PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate the HS-C6-PEG9-acid linker. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular focus on understanding and overcoming the hook effect.
I. Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins of interest (POIs) from cells.[1] It works by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system.[2] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[3] This polyubiquitination marks the target protein for degradation by the proteasome.[3]
Q2: What is the role of the this compound linker in a PROTAC?
The this compound is a type of linker used in the synthesis of PROTACs. It is based on polyethylene glycol (PEG), which is known to enhance the solubility and cell permeability of PROTAC molecules. The length and flexibility of the PEG linker, in this case with nine PEG units, are critical for the proper formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The specific length and composition of the linker can significantly influence the efficacy of the PROTAC and the manifestation of the hook effect.
Q3: What is the "hook effect" in PROTAC experiments?
The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped dose-response curve, where the degradation is potent at an optimal concentration range but becomes less effective at higher concentrations.
Q4: Why does the hook effect occur?
The hook effect occurs due to the formation of non-productive binary complexes at high PROTAC concentrations. For a PROTAC to be effective, it must form a "ternary complex" (Target Protein-PROTAC-E3 Ligase). However, at excessive concentrations, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming separate "binary complexes" (Target Protein-PROTAC or PROTAC-E3 Ligase). These binary complexes are unable to bring the target protein and E3 ligase together, thus inhibiting the ubiquitination and subsequent degradation process.
Q5: At what concentration range is the hook effect typically observed?
The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line being used. For some PROTACs, the hook effect can be observed at concentrations ranging from 300 nM to 10 µM and higher. It is crucial to perform a broad dose-response experiment to determine the optimal degradation window and the onset of the hook effect for your specific system.
Q6: How can I determine if I am observing a hook effect?
The primary indicator of a hook effect is a bell-shaped dose-response curve in your protein degradation experiment (e.g., Western Blot). To confirm this, you should test a wide range of PROTAC concentrations, including very high concentrations. If you observe that target protein levels decrease at intermediate concentrations and then increase again at higher concentrations, you are likely observing the hook effect.
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound PROTACs, with a focus on overcoming the hook effect.
Problem 1: No target degradation observed at any PROTAC concentration.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration Range | The effective concentration might be very narrow. Perform a broader dose-response experiment, testing concentrations from picomolar to high micromolar ranges (e.g., 1 pM to 50 µM). |
| Cell Line Insensitivity | The chosen cell line may have low expression levels of the target protein or the recruited E3 ligase (e.g., CRBN, VHL). Confirm the expression of both proteins in your cell line using Western Blot or qPCR. Consider testing in a different, more sensitive cell line. |
| Incorrect Incubation Time | Degradation is a time-dependent process. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation. |
| Poor Cell Permeability | The PROTAC may not be efficiently entering the cells. Although PEG linkers generally improve permeability, this can still be a factor. If possible, assess cell permeability using a suitable assay. |
| Inactive PROTAC | Ensure the PROTAC was stored correctly and has not degraded. If possible, confirm its identity and purity using analytical methods like LC-MS. |
Problem 2: Reduced target degradation at high PROTAC concentrations (Suspected Hook Effect).
| Potential Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | This is the classic cause of the hook effect. Confirm the bell-shaped curve by performing a detailed dose-response experiment with more data points at the higher concentration range. |
| Optimal Concentration Exceeded | You are working at concentrations beyond the optimal window for ternary complex formation. Identify the concentration that gives the maximum degradation (Dmax) and use concentrations at or below this level for future experiments. |
| Suboptimal Linker Length/Flexibility | While the this compound linker is designed for effective ternary complex formation, for some target/E3 ligase pairs, it may not be optimal, leading to a more pronounced hook effect. If possible, compare with PROTACs having different linker lengths. |
Problem 3: High variability in degradation levels between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Variations in cell number can affect the outcome. Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Uneven Drug Treatment | Ensure thorough mixing of PROTAC dilutions and careful addition to the wells to ensure uniform exposure. |
| Technical Variability in Detection | Inconsistent protein loading or antibody incubation during Western Blotting can lead to variability. Use a loading control (e.g., GAPDH, β-actin) and follow a standardized protocol. |
Problem 4: PROTAC shows low potency (high DC50).
| Potential Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | The stability and cooperativity of the ternary complex are key for potency. Assess ternary complex formation directly using biophysical assays like TR-FRET or AlphaScreen (see protocols below). |
| Rapid Protein Synthesis | The cell might be synthesizing the target protein at a rate that counteracts the degradation. Consider this possibility when interpreting results. |
| Suboptimal Linker | The this compound linker may not be optimal for your specific target and E3 ligase combination, leading to a less stable ternary complex. |
III. Quantitative Data Summary
The following tables provide representative quantitative data for PROTACs. Note that these are examples, and the actual values for your this compound PROTAC will depend on your specific experimental setup.
Table 1: Representative Degradation Data (DC50 and Dmax) for a PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 45% |
| 100 | 10% (Dmax ≈ 90%) |
| 500 | 30% |
| 1000 | 60% |
| 5000 | 80% |
| This table illustrates a typical hook effect where the maximum degradation (Dmax) is observed at 100 nM, and higher concentrations lead to reduced efficacy. The DC50 would be calculated from the descending part of the curve. |
Table 2: Representative TR-FRET Data for Ternary Complex Formation
| PROTAC Concentration (nM) | TR-FRET Ratio (Acceptor/Donor) |
| 0.1 | 1.2 |
| 1 | 2.5 |
| 10 | 5.8 |
| 100 | 8.9 |
| 1000 | 6.1 |
| 10000 | 3.2 |
| This table shows a bell-shaped curve, characteristic of ternary complex formation as measured by TR-FRET, where the signal peaks at an optimal PROTAC concentration and decreases at higher concentrations due to the hook effect. |
IV. Experimental Protocols
Protocol 1: Western Blotting for Determining Target Protein Degradation (DC50 and Dmax)
Objective: To quantify the degradation of a target protein following treatment with a PROTAC and to determine its DC50 and Dmax values.
Materials:
-
Cells expressing the target protein and the relevant E3 ligase.
-
This compound PROTAC.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the full dose-response, including any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Treat the cells with the different concentrations of the PROTAC and incubate for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing inhibitors.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control for each concentration.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Express the normalized target protein levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining target protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax.
-
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous assay format.
Materials:
-
Purified, tagged target protein (e.g., GST-tag).
-
Purified, tagged E3 ligase (e.g., His-tag).
-
This compound PROTAC.
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium).
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2).
-
Assay buffer.
-
Low-volume 384-well plates.
-
TR-FRET enabled plate reader.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
Prepare a solution containing a fixed concentration of the tagged target protein and tagged E3 ligase.
-
Prepare a solution containing the TR-FRET donor and acceptor antibodies.
-
-
Assay Procedure:
-
Add the PROTAC dilutions to the wells of the 384-well plate.
-
Add the mixture of tagged target protein and E3 ligase to each well.
-
Add the mixture of TR-FRET donor and acceptor antibodies.
-
Incubate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation and antibody binding.
-
-
Signal Detection:
-
Measure the TR-FRET signal on a plate reader by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal) for each well.
-
Plot the TR-FRET ratio as a function of PROTAC concentration. An increase and subsequent decrease in the TR-FRET ratio (a bell-shaped curve) indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.
-
Protocol 3: AlphaScreen Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex using a bead-based proximity assay.
Materials:
-
Purified, tagged target protein (e.g., GST-tag).
-
Purified, tagged E3 ligase (e.g., FLAG-tag).
-
This compound PROTAC.
-
AlphaScreen Donor beads (e.g., Streptavidin-coated).
-
AlphaScreen Acceptor beads (e.g., anti-FLAG antibody-coated).
-
Biotinylated anti-tag antibody (e.g., biotinylated anti-GST antibody).
-
Assay buffer.
-
384-well ProxiPlates.
-
AlphaScreen-capable plate reader.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
Prepare a mixture of the tagged target protein and tagged E3 ligase at fixed concentrations.
-
-
Assay Procedure:
-
Add the PROTAC dilutions to the wells of the ProxiPlate.
-
Add the protein mixture to each well.
-
Add the biotinylated anti-tag antibody and incubate.
-
In subdued light, add a mixture of the AlphaScreen Donor and Acceptor beads.
-
Incubate the plate in the dark for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal as a function of PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
-
V. Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: The Hook Effect in PROTACs.
Caption: Experimental Workflow for Investigating the Hook Effect.
References
Technical Support Center: Enhancing Cell Permeability of HS-C6-PEG9-acid and Other PEGylated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of HS-C6-PEG9-acid and similar PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a heterobifunctional PEG linker. The "HS" indicates a thiol group for conjugation to molecules like proteins or nanoparticles, "C6" represents a six-carbon spacer, "PEG9" denotes a nine-unit polyethylene glycol chain, and "acid" refers to a terminal carboxylic acid group for further conjugation. While PEGylation offers benefits like increased solubility, stability, and circulation time, it can also hinder cell uptake.[1][2] The hydrophilic PEG chain can create a steric barrier, impeding interaction with the cell membrane and subsequent internalization.[3][4]
Q2: What are the primary mechanisms by which PEGylated compounds enter cells?
A2: PEGylated compounds primarily enter cells through various endocytic pathways.[5] These can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway can depend on the size of the conjugate, the cell type, and the presence of targeting ligands. Passive diffusion across the cell membrane is generally limited for larger PEGylated molecules due to their size and hydrophilicity.
Q3: How can I improve the cell permeability of my this compound conjugate?
A3: Several strategies can be employed to enhance the cellular uptake of your conjugate:
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse the cell membrane and carry conjugated cargo inside.
-
Addition of Targeting Ligands: Attaching a ligand that binds to a specific receptor on the target cell surface can promote receptor-mediated endocytosis.
-
Formulation in Nanocarriers: Encapsulating your conjugate in liposomes or nanoparticles can facilitate its delivery into cells.
-
pH-Responsive Modifications: Utilizing linkers that are stable at physiological pH but cleave in the acidic environment of tumors or endosomes can release the therapeutic agent inside the cell.
-
Optimization of PEG Chain Length: The length of the PEG chain can influence cellular uptake. Shorter PEG chains may result in better cell penetration.
Q4: What are Cell-Penetrating Peptides (CPPs) and how do they work?
A4: Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids long, that can facilitate the cellular uptake of various molecular cargo, including peptides, proteins, and nanoparticles. They are often rich in cationic amino acids, which interact with the negatively charged cell membrane, leading to internalization through various mechanisms, including direct translocation and endocytosis. A commonly used CPP is the transactivating transcriptional activator (TAT) peptide.
Q5: Will conjugating my this compound compound to a CPP affect its function?
A5: It is possible. While CPPs can significantly enhance cell uptake, the addition of a CPP can potentially alter the conformation, stability, and biological activity of your conjugate. It is crucial to empirically test the activity of the CPP-conjugated molecule and compare it to the unconjugated form.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the cell permeability of this compound conjugates.
| Problem | Possible Cause | Suggested Solution |
| Low cellular uptake of the conjugate. | The PEG chain is sterically hindering interaction with the cell membrane. | * Conjugate your molecule to a Cell-Penetrating Peptide (CPP). * Formulate the conjugate into a nanocarrier like a liposome. * Consider using a shorter PEG linker if possible. |
| High variability in permeability assay results. | Inconsistent cell monolayer integrity in Caco-2 assays. | * Regularly check the Transepithelial Electrical Resistance (TEER) of your Caco-2 cell monolayers to ensure their integrity before and after the experiment. * Use a low-permeability marker like Lucifer Yellow to confirm monolayer tightness. |
| Conflicting results between PAMPA and Caco-2 assays. | The compound may be a substrate for active transport or efflux pumps. | * Low PAMPA and high Caco-2 permeability suggest active uptake. * High PAMPA and low Caco-2 permeability may indicate efflux by transporters like P-glycoprotein (P-gp). Conduct Caco-2 assays with known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm. |
| Low recovery of the compound in permeability assays. | The compound may be binding to the plasticware or accumulating in the cell monolayer. | * Use low-binding plates for your assays. * Ensure the compound is stable in the assay buffer for the duration of the experiment. * Analyze the cell lysate at the end of the experiment to quantify intracellular accumulation. |
Quantitative Data Summary
The effectiveness of different strategies to enhance cell permeability can vary depending on the specific molecule, cell type, and experimental conditions. The following table summarizes general trends observed in the literature.
| Strategy | Typical Fold Increase in Uptake | Considerations | References |
| Cell-Penetrating Peptide (CPP) Conjugation | 2 to >10-fold | Can alter the biodistribution and activity of the cargo. | , |
| Liposomal Formulation | 1.5 to 5-fold | Can improve solubility and stability. | |
| pH-Responsive PEG Cleavage | Varies (significant increase in acidic environments) | Dependent on the pH differential between the target site and normal tissue. |
Experimental Protocols
Caco-2 Cell Permeability Assay
This assay is widely used to predict intestinal absorption of drugs and assess whether a compound is a substrate for active transport or efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21-28 days).
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
For apical-to-basolateral (A→B) permeability, add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B→A) permeability, add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh, pre-warmed buffer.
-
Sample Analysis: Determine the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, non-cell-based assay to evaluate passive membrane permeability.
Methodology:
-
Prepare Lipid Membrane: Coat a filter plate (donor plate) with a solution of phospholipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Prepare Solutions: Prepare the test compound and control compounds (high and low permeability) in a suitable buffer.
-
Assay Setup:
-
Add the test compound solutions to the wells of the donor plate.
-
Place the donor plate onto an acceptor plate containing fresh buffer, creating a "sandwich".
-
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculation: Calculate the effective permeability (Pe) based on the final concentrations in the donor and acceptor wells.
Visualizations
Experimental Workflow for Assessing and Improving Cell Permeability
Caption: Workflow for evaluating and enhancing the cell permeability of a PEGylated conjugate.
Strategies to Enhance Cell Permeability of PEGylated Compounds
References
- 1. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aggregation of polyethylene glycol polymers suppresses receptor-mediated endocytosis of PEGylated liposomes - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of PROTACs Utilizing HS-C6-PEG9-acid Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of Proteolysis-Targeting Chimeras (PROTACs) that incorporate the HS-C6-PEG9-acid linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in a PROTAC?
This compound is a flexible, hydrophilic linker used in the synthesis of PROTACs.[1] It is a heterobifunctional molecule composed of a thiol-reactive group (HS), a 6-carbon alkyl chain (C6), a 9-unit polyethylene glycol (PEG9) chain, and a carboxylic acid group for conjugation.[1][2] In a PROTAC, the linker connects a ligand that binds to a target protein (the "warhead") and a ligand that recruits an E3 ubiquitin ligase.[3][4] The length, flexibility, and chemical properties of the linker are critical determinants of the PROTAC's efficacy, selectivity, and physicochemical properties.
Q2: What are the primary causes of off-target effects with PROTACs?
Off-target effects in PROTACs can arise from several factors:
-
E3 Ligase Binder Promiscuity: The ligand used to recruit the E3 ligase may have inherent binding affinity for other proteins. For instance, pomalidomide-based ligands that recruit the Cereblon (CRBN) E3 ligase are known to independently cause the degradation of certain zinc-finger (ZF) proteins.
-
Warhead Lack of Specificity: The "warhead" designed to bind the protein of interest (POI) may also bind to other proteins with similar structural motifs, leading to their unintended degradation.
-
Ternary Complex-Driven Off-Targets: The formation of a stable ternary complex (E3 Ligase-PROTAC-Protein) can sometimes occur with proteins other than the intended target, leading to their ubiquitination and degradation. The linker's properties play a significant role in the stability and conformation of these complexes.
-
High PROTAC Concentration: Using excessively high concentrations of a PROTAC can lead to non-specific interactions and the "hook effect," where the formation of unproductive binary complexes (PROTAC-Target or PROTAC-Ligase) dominates over the productive ternary complex, reducing on-target efficiency and potentially increasing off-target effects.
Q3: How does a PEG linker like this compound influence off-target effects?
The linker composition is a key factor in a PROTAC's selectivity profile.
-
Hydrophilicity and Flexibility: PEG linkers are hydrophilic and flexible, which can improve the solubility and cell permeability of the PROTAC molecule. This flexibility allows the PROTAC to adopt multiple conformations, which can be beneficial for forming a productive ternary complex with the target protein.
-
Distinct Off-Target Profiles: Studies comparing different linker types have shown that PEG-containing PROTACs can have a different set of off-target effects compared to more rigid, aliphatic linkers. The specific off-target profile is highly context-dependent and must be determined empirically for each new PROTAC.
Q4: What is the "hook effect" and how can it be minimized?
The "hook effect" describes the phenomenon where the efficiency of PROTAC-mediated degradation decreases at very high concentrations. This occurs because an excess of the PROTAC leads to the formation of binary complexes (PROTAC with either the target protein or the E3 ligase) which cannot form the productive ternary complex required for ubiquitination. To minimize the hook effect, it is crucial to perform a dose-response experiment to determine the optimal concentration range for target degradation.
Q5: Why are negative controls important in PROTAC experiments?
Using appropriate negative controls is essential to confirm that the observed degradation is a direct result of the PROTAC's intended mechanism. Key controls include:
-
A "dead" E3 Ligase Ligand: A PROTAC analog with a modification that prevents it from binding to the E3 ligase. This control helps to differentiate target-dependent degradation from other cellular effects.
-
A Non-binding Warhead: An analog where the warhead is modified so it no longer binds to the target protein. This helps confirm that degradation is dependent on target engagement. These controls help to ensure that the observed effects are not due to off-target toxicity of the compound itself but are dependent on the formation of the ternary complex.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with PROTACs containing an this compound linker.
Problem 1: Inconsistent or No Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Although PEG linkers can improve solubility, the overall molecule may still have poor permeability. Confirm cellular uptake of the PROTAC. Consider optimizing other parts of the molecule if permeability is low. |
| Suboptimal Concentration | A full dose-response curve was not performed. Conduct a time-course and dose-response experiment to find the optimal concentration and incubation time. Be mindful of the "hook effect" at high concentrations. |
| Issues with E3 Ligase Machinery | The chosen cell line may have low expression of the recruited E3 ligase (e.g., CRBN, VHL). Confirm the expression and activity of the E3 ligase and the proteasome in your cell line. Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue target degradation. |
| PROTAC Instability | The PROTAC molecule may be unstable in the experimental media or under specific cellular conditions. Assess the stability of the PROTAC under your experimental conditions. |
Problem 2: Significant Off-Target Protein Degradation Observed in Proteomics Data
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | High concentrations can lead to non-specific interactions. Use the lowest effective concentration that achieves maximal on-target degradation with minimal off-target effects. |
| Inherent Lack of Selectivity | The warhead or E3 ligase ligand may have intrinsic off-target binding. Use inactive control compounds to differentiate between target-dependent and independent off-target effects. |
| Linker-Mediated Off-Targets | The PEG9 linker may facilitate the formation of off-target ternary complexes. Consider synthesizing and testing analogs with different linker lengths or compositions (e.g., a more rigid aliphatic linker) to improve selectivity. |
| Pomalidomide-Based Ligand Issues | If using a pomalidomide-based CRBN recruiter, off-target degradation of zinc-finger (ZF) proteins is a known issue. This is highly dependent on where the linker is attached to the phthalimide ring. Modifications at the C5 position have been shown to reduce ZF protein degradation compared to C4-linked PROTACs. |
Data Presentation: Linker Composition and Off-Target Effects
While specific quantitative proteomics data for PROTACs containing the this compound linker are not available in the searched literature, the following table summarizes the general characteristics and potential off-target implications of different linker types based on comparative studies.
| Linker Type | Characteristics | Potential Impact on Off-Target Profile |
| PEG-Based (e.g., this compound) | Hydrophilic, flexible, can improve solubility. | Can lead to a distinct set of off-target effects compared to aliphatic linkers. Flexibility may allow for the formation of unique off-target ternary complexes. |
| Aliphatic | Hydrophobic, can be designed to be rigid or flexible. | Often exhibits a different off-target profile than PEG linkers. Degradation of certain proteins may be observed primarily with aliphatic linkers. |
Disclaimer: The off-target profile of any PROTAC is highly dependent on the specific combination of the warhead, linker, and E3 ligase ligand, and must be empirically determined.
Experimental Protocols
1. Global Proteomics for Off-Target Profiling (LC-MS/MS)
This protocol provides an unbiased, global assessment of changes in the proteome following PROTAC treatment.
-
Cell Culture and Treatment: Treat the relevant cell line with the PROTAC at various concentrations (including a concentration that gives maximal on-target degradation) and time points. Include vehicle-only and negative control PROTACs.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, and then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single MS run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the corresponding proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
2. Western Blotting for Validation
This technique is used to confirm the degradation of specific on-target and potential off-target proteins identified by proteomics.
-
Sample Preparation: Treat cells as described for the proteomics experiment. Lyse cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (either the target or a potential off-target).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and image the resulting signal.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to confirm protein degradation.
Visualizations: Diagrams and Workflows
PROTAC Mechanism of Action
References
Technical Support Center: Troubleshooting Aggregation of HS-C6-PEG9-acid Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and overcoming challenges related to the aggregation of HS-C6-PEG9-acid conjugates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for this compound conjugates?
A1: Aggregation of this compound conjugates is primarily driven by three key factors related to its unique chemical structure:
-
Intermolecular Disulfide Bond Formation: The terminal thiol (-SH) group is susceptible to oxidation, leading to the formation of disulfide bonds (-S-S-) between conjugate molecules. This is a common cause of aggregation, particularly in the presence of dissolved oxygen or trace metal ions.[1]
-
pH-Dependent Solubility: The terminal carboxylic acid (-COOH) group has a pKa value typically in the range of 4-5.[2] At or below this pH, the carboxyl group is protonated and uncharged, reducing the conjugate's solubility in aqueous solutions and promoting aggregation through hydrophobic and hydrogen bonding interactions.
-
Hydrophobic Interactions: The C6 alkyl chain introduces a degree of hydrophobicity to the molecule. While the PEG9 chain enhances water solubility, the alkyl component can contribute to self-association and aggregation, especially at high concentrations or in solutions with high ionic strength.[3][4][5]
Q2: How does pH influence the aggregation of this compound conjugates?
A2: The pH of the solution is a critical factor in maintaining the solubility and stability of the conjugate.
-
Acidic pH (below pKa): At a pH below the pKa of the carboxylic acid (around 4-5), the carboxyl group is protonated (-COOH), rendering it neutral. This reduces electrostatic repulsion between molecules and decreases overall solubility, leading to a higher propensity for aggregation.
-
Neutral to Alkaline pH (above pKa): At a pH above the pKa, the carboxyl group is deprotonated (-COO-), imparting a negative charge to the conjugate. This increases electrostatic repulsion between molecules, which helps to prevent aggregation and maintain solubility. However, at a pH above 8, the thiol group is more susceptible to oxidation to form disulfide bonds.
Q3: What is the role of the thiol group in aggregation and how can it be managed?
A3: The thiol group is highly reactive and prone to oxidation, which results in the formation of intermolecular disulfide bonds, a direct cause of aggregation. To manage this, it is crucial to maintain a reducing environment. This can be achieved by:
-
Using Reducing Agents: Adding reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your buffers can prevent the oxidation of thiols and break any disulfide bonds that may have formed.
-
Degassing Buffers: Removing dissolved oxygen from all solutions by degassing (e.g., by sparging with nitrogen or argon gas) can significantly reduce the rate of thiol oxidation.
-
Using Chelating Agents: Trace metal ions can catalyze thiol oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your buffers can sequester these ions.
Q4: How should I properly store and handle this compound conjugates to minimize aggregation?
A4: Proper storage and handling are essential to maintain the integrity of the conjugate.
-
Storage Conditions: Store the conjugate in a dry, inert atmosphere (e.g., under argon or nitrogen) at -20°C. Avoid repeated freeze-thaw cycles.
-
Buffer Preparation: When preparing solutions, use degassed buffers containing a reducing agent and a chelating agent. It is recommended to prepare these solutions fresh.
-
Bringing to Room Temperature: Before use, allow the container to slowly warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the product.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving aggregation issues with this compound conjugates.
Initial Observation: Visible Precipitation or Turbidity
If you observe visible precipitates or turbidity in your conjugate solution, follow these steps:
-
Verify pH: Immediately check the pH of your solution. If it is near or below the pKa of the carboxylic acid (~4-5), adjust the pH to a range of 6.5-7.5 using a suitable buffer.
-
Add a Reducing Agent: Introduce a reducing agent to break any potential disulfide bonds. Recommended starting concentrations are provided in the table below.
-
Gentle Agitation: Gently mix the solution to aid in the dissolution of aggregates. Avoid vigorous vortexing, which can promote further aggregation.
-
Solubilization with Organic Solvent: If aggregation persists, a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) can be added dropwise while stirring to aid in solubilization. However, be mindful of the compatibility of the solvent with your downstream application.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Storage Buffer pH | 6.5 - 7.5 | Balances solubility (deprotonated carboxyl) and minimizes thiol oxidation. |
| Reaction Buffer pH | 7.0 - 8.0 | Optimal for many conjugation reactions involving amines. |
| Ionic Strength | 50 - 150 mM | Sufficient to maintain solubility without promoting "salting out". |
| DTT Concentration | 1 - 10 mM | To maintain a reducing environment and prevent disulfide bond formation. |
| TCEP Concentration | 5 - 50 mM | An alternative, more stable reducing agent, especially at lower pH. |
| EDTA Concentration | 1 - 5 mM | To chelate metal ions that can catalyze thiol oxidation. |
| pKa of Carboxylic Acid | ~ 4 - 5 | The pH should be maintained above this value for good solubility. |
Experimental Protocols
Protocol 1: Characterization of Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.
-
Sample Preparation:
-
Prepare the this compound conjugate in a suitable, degassed buffer at the desired concentration.
-
Filter the sample through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette to remove dust and large, insoluble aggregates.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the sample to equilibrate in the instrument for at least 3 minutes before measurement.
-
-
Data Acquisition:
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the intensity-weighted size distribution. The presence of peaks at larger hydrodynamic radii is indicative of aggregation.
-
The polydispersity index (PDI) will provide information on the heterogeneity of the sample. A PDI value greater than 0.3 suggests a polydisperse sample, which may contain aggregates.
-
Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size, providing a quantitative measure of monomeric and aggregated species.
-
Column and Mobile Phase Selection:
-
Choose an SEC column with a fractionation range appropriate for resolving the expected monomer and aggregate sizes.
-
The mobile phase should be a buffer that minimizes non-specific interactions between the analyte and the stationary phase. A common mobile phase is phosphate-buffered saline (PBS) at a pH of 7.4. The addition of arginine (e.g., 200 mM) can help to suppress hydrophobic interactions.
-
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare the conjugate sample in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Injection and Data Acquisition:
-
Inject a suitable volume of the sample onto the column.
-
Monitor the elution profile using a UV detector (typically at 280 nm if conjugated to a protein) and/or a refractive index (RI) detector.
-
-
Data Analysis:
-
Aggregates will elute earlier than the monomeric conjugate.
-
Integrate the peak areas to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for addressing aggregation of this compound conjugates.
Caption: Key chemical mechanisms leading to the aggregation of this compound conjugates.
References
Technical Support Center: Optimizing HS-C6-PEG9-acid Conjugation
Welcome to the technical support center for the optimization of bioconjugation reactions involving the HS-C6-PEG9-acid linker. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve efficient and specific conjugations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a heterobifunctional crosslinker. It features a terminal thiol (-SH) group on a C6 alkyl chain and a terminal carboxylic acid (-COOH) group. These two functional groups are separated by a hydrophilic 9-unit polyethylene glycol (PEG) spacer. Its primary use is to link two different molecules, for instance, by first reacting the thiol group with a thiol-reactive site on one molecule and then reacting the carboxylic acid group with an amine group on a second molecule. The PEG spacer enhances solubility and reduces non-specific binding of the resulting conjugate.[1][2]
Q2: What are the optimal storage and handling conditions for this compound? A2: The linker should be stored at -20°C in a desiccated environment to prevent degradation from moisture and oxidation of the thiol group.[3][4] Before use, the vial should be equilibrated to room temperature before opening to avoid condensation.[1] For easier handling, it is recommended to prepare stock solutions in an anhydrous water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and store them at -20°C under an inert gas like argon or nitrogen.
Q3: What chemistries are used to conjugate the thiol and carboxylic acid ends of the linker? A3: The thiol group is nucleophilic and commonly reacted with maleimides, iodoacetates, or vinyl sulfones. The maleimide reaction is highly specific for thiols at a pH of 6.5-7.5. The carboxylic acid group is typically activated using carbodiimide chemistry, most commonly with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester then efficiently reacts with primary amines (e.g., lysine residues on a protein) at a pH of 7.2-8.0.
Q4: Why is the choice of buffer important for each conjugation step? A4: The buffer system is critical for controlling pH and avoiding side reactions. For the carboxylic acid activation and conjugation step, buffers should be free of primary amines, such as Tris or glycine, as these will compete with the target molecule for the activated linker. Recommended buffers include MES for the activation step (pH 4.7-6.0) and phosphate-buffered saline (PBS) or borate buffer for the subsequent amine coupling step (pH 7.2-8.0). For thiol reactions with maleimides, buffers like PBS or HEPES at pH 6.5-7.5 are ideal to ensure thiol specificity.
Troubleshooting and Optimization Guide
This guide addresses common issues encountered during the two-step conjugation process using this compound.
Problem 1: Low or no yield during the first conjugation step (thiol-reactive chemistry).
-
Possible Cause: Oxidation of the thiol group on the linker or the target molecule.
-
Solution: Ensure all buffers are deoxygenated by sparging with nitrogen or argon. If conjugating to a cysteine on a protein, consider pre-treating the protein with a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent before adding the linker.
-
-
Possible Cause: The reaction pH is outside the optimal range.
-
Solution: For maleimide-thiol reactions, verify that the buffer pH is strictly between 6.5 and 7.5. Below this range, the reaction is very slow, and above it, the maleimide can react with amines or hydrolyze.
-
-
Possible Cause: The thiol-reactive group on the target molecule (e.g., maleimide) has degraded.
-
Solution: Maleimides are susceptible to hydrolysis, especially at pH > 7.5. Use freshly prepared reagents and avoid storing them in aqueous solutions.
-
Problem 2: Low or no yield during the second conjugation step (carboxylic acid-amine chemistry).
-
Possible Cause: Inefficient activation of the carboxylic acid.
-
Solution: Use fresh EDC and NHS. These reagents are moisture-sensitive. The activation reaction is most efficient at a pH between 4.5 and 6.0. Use a buffer like MES for this step.
-
-
Possible Cause: Hydrolysis of the activated NHS-ester intermediate.
-
Solution: The NHS-ester is prone to hydrolysis in aqueous solutions. Perform the amine coupling step immediately after the activation step. After activating the linker, adjust the pH to 7.2-8.0 and add the amine-containing molecule promptly.
-
-
Possible Cause: The buffer contains competing primary amines.
-
Solution: Never use Tris or glycine buffers for EDC/NHS chemistry. Use PBS, HEPES, or borate buffers.
-
Problem 3: Aggregation or precipitation of the protein conjugate.
-
Possible Cause: High protein concentration during the reaction.
-
Solution: Perform the conjugation at a lower protein concentration (e.g., 1-5 mg/mL).
-
-
Possible Cause: Intermolecular disulfide bonds forming after reduction.
-
Solution: This can occur if a protein has multiple free cysteines. Carefully optimize reaction conditions and consider using a linker that bridges disulfide bonds to maintain protein structure.
-
-
Possible Cause: The PEGylation alters the protein's solubility characteristics.
-
Solution: The addition of the PEG linker generally improves solubility. However, if aggregation occurs, screen different buffer conditions (pH, ionic strength) for the final conjugate.
-
Data Presentation: Recommended Reaction Parameters
The tables below summarize the key quantitative parameters for the two main conjugation steps.
Table 1: Recommended Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Value | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Balances reaction speed with maleimide stability and specificity. |
| Temperature | 20 - 25°C (Room Temp) | Sufficient for the reaction to proceed without denaturing most proteins. |
| Linker:Molecule Molar Ratio | 10- to 20-fold excess of linker | Drives the reaction to completion. Optimize for your specific molecule. |
| Reaction Time | 1 - 4 hours | Monitor progress if possible. Longer times may increase hydrolysis. |
| Buffer System | PBS, HEPES, MES | Must be free of thiols. |
Table 2: Recommended Conditions for Carboxylic Acid-Amine Conjugation (EDC/NHS)
| Parameter | Recommended Value | Notes |
|---|---|---|
| Activation pH | 4.7 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of the NHS-ester with primary amines. |
| Temperature | 20 - 25°C (Room Temp) | Reaction proceeds efficiently at room temperature. |
| EDC/NHS:Linker Molar Ratio | 2- to 10-fold excess | Ensures efficient activation. Use equimolar or a slight excess of NHS to EDC. |
| Reaction Time | Activation: 15-30 min; Conjugation: 2 hours to overnight | Perform conjugation immediately after activation. |
| Buffer System | Activation: MES; Conjugation: PBS, Borate | Buffers must be free of primary amines. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of Molecule A (Maleimide-activated) to Molecule B (Amine-containing)
This protocol describes linking a maleimide-containing molecule (Molecule A) to an amine-containing molecule (Molecule B) using the this compound linker.
Step 1: Reaction of this compound with Maleimide-activated Molecule A
-
Reagent Preparation:
-
Dissolve Molecule A in a thiol-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of Molecule A.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the excess unreacted linker and byproducts using size-exclusion chromatography (e.g., a G-25 desalting column) or dialysis against the buffer for the next step (e.g., MES, pH 6.0). The resulting product is Molecule A-PEG-acid.
-
Step 2: Conjugation of Molecule A-PEG-acid to Amine-containing Molecule B
-
Reagent Preparation:
-
Prepare the purified Molecule A-PEG-acid in MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or MES buffer. Prepare these fresh.
-
Dissolve Molecule B in a non-amine buffer like PBS, pH 7.4.
-
-
Activation of Carboxylic Acid:
-
Add a 5-fold molar excess of EDC and NHS to the Molecule A-PEG-acid solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Immediately add the activated Molecule A-PEG-acid solution to the Molecule B solution. A 10-fold molar excess of the activated linker over Molecule B is a good starting point.
-
Adjust the pH of the final reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching and Final Purification:
-
Quench any unreacted NHS-esters by adding an amine-containing buffer like Tris to a final concentration of 50 mM.
-
Purify the final conjugate (Molecule A-PEG-Molecule B) using size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove excess reagents.
-
Visualizations
Caption: General experimental workflow for a two-step bioconjugation reaction.
References
Technical Support Center: PROTAC Formulation with HS-C6-PEG9-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the formulation of Proteolysis Targeting Chimeras (PROTACs) utilizing the HS-C6-PEG9-acid linker.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Aqueous Solubility of the Final PROTAC Conjugate
-
Question: My PROTAC, synthesized with the this compound linker, exhibits poor solubility in aqueous buffers despite the hydrophilic nature of the PEG chain. What could be the cause, and how can I improve it?
-
Answer: While PEG linkers like this compound are incorporated to enhance hydrophilicity, the overall solubility of a PROTAC is influenced by the lipophilicity of the target protein binder and the E3 ligase ligand.[1][2][3] PROTACs are often large molecules that fall outside of Lipinski's "rule of five," leading to solubility challenges.[4][5]
Potential Solutions:
-
Formulation Strategies:
-
Co-solvents: Experiment with biocompatible co-solvents such as DMSO, ethanol, or PEG 400 to increase solubility. However, be mindful of their potential toxicity in cellular assays.
-
pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
-
Excipients: The use of surfactants or other solubilizing agents can aid in formulation.
-
-
Chemical Modification:
-
If solubility issues persist, consider synthesizing analogs with additional polar functional groups on the warhead or E3 ligase ligand to decrease overall lipophilicity.
-
-
Advanced Formulation Techniques: For in vivo studies, consider more advanced formulations like lipid-based systems (e.g., SNEDDS/SMEDDS) or amorphous solid dispersions.
-
Issue 2: Low Cellular Permeability and Poor In Vitro Efficacy
-
Question: My PROTAC shows good target binding in biochemical assays but has low efficacy in cell-based assays. Could this be a permeability issue related to the this compound linker?
-
Answer: Yes, poor cellular permeability is a common challenge for PROTACs due to their high molecular weight and large polar surface area. The flexibility and length of the PEG linker can influence the molecule's ability to cross the cell membrane.
Potential Solutions:
-
Permeability Assays:
-
Conduct a Caco-2 permeability assay to quantitatively assess the intestinal permeability of your PROTAC.
-
-
Linker Optimization:
-
The this compound linker provides a specific length and flexibility. It may be necessary to synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG6, PEG12) to find the optimal balance between solubility and permeability for your specific target and E3 ligase combination.
-
-
Prodrug Strategies:
-
Consider designing a prodrug version of your PROTAC where charged or highly polar groups are temporarily masked to improve cell penetration.
-
-
Issue 3: Inconsistent or No Target Protein Degradation
-
Question: I am not observing consistent degradation of my target protein. What are the initial troubleshooting steps I should take?
-
Answer: Inconsistent or absent target degradation can stem from several factors, ranging from the integrity of the PROTAC itself to issues with the experimental setup.
Potential Solutions:
-
Verify PROTAC Integrity:
-
Confirm the chemical structure and purity of your PROTAC conjugate using methods like NMR and mass spectrometry.
-
-
Assess Ternary Complex Formation:
-
The linker's length and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If possible, use biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm the formation of the ternary complex.
-
-
Optimize PROTAC Concentration:
-
PROTACs can exhibit a "hook effect," where at high concentrations, the formation of binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) is favored over the productive ternary complex, leading to reduced degradation. Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal degradation window.
-
-
Check E3 Ligase Expression:
-
Ensure that the E3 ligase recruited by your PROTAC is sufficiently expressed in the cell line you are using.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of the this compound linker in my PROTAC?
-
A1: this compound is a PEG-based linker that connects your target protein binder to your E3 ligase ligand. Its primary roles are to provide a flexible spacer of a defined length to facilitate the formation of a stable ternary complex, and to improve the aqueous solubility and overall physicochemical properties of the final PROTAC molecule.
-
-
Q2: How does the length of the PEG linker, such as in this compound, impact PROTAC activity?
-
A2: The linker length is a critical determinant of PROTAC efficacy. If the linker is too short, it may cause steric clashes between the target protein and the E3 ligase, preventing ternary complex formation. If it's too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. The optimal linker length is specific to each target protein and E3 ligase pair and often requires empirical testing of different linker lengths.
-
-
Q3: Can the this compound linker be metabolized in vivo?
-
A3: PEG linkers can be susceptible to metabolic degradation in vivo, which may affect the pharmacokinetic properties of the PROTAC. While generally considered biocompatible, the metabolic stability of your specific PROTAC should be evaluated in relevant in vitro and in vivo models.
-
-
Q4: What are the key physicochemical properties to consider when formulating a PROTAC with this compound?
-
A4: Key properties include aqueous solubility, permeability, stability, and the potential for aggregation. These factors collectively influence the bioavailability and efficacy of the PROTAC.
-
Quantitative Data Summary
The following table presents hypothetical, yet representative, physicochemical and pharmacokinetic data for a series of PROTACs with varying PEG linker lengths. This data is for illustrative purposes to highlight the impact of linker length on key parameters.
| PROTAC Linker | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Oral Bioavailability (%) |
| HS-C6-PEG3-acid | 850 | 4.2 | 25 | 2.5 | 15 |
| This compound | 1115 | 3.5 | 75 | 1.8 | 10 |
| HS-C6-PEG12-acid | 1247 | 3.1 | 120 | 1.2 | 5 |
Experimental Protocols
1. Protocol for Assessing Aqueous Solubility
-
Objective: To determine the thermodynamic solubility of the PROTAC.
-
Methodology:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Add an excess amount of the PROTAC to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Shake the solution at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the solution to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated LC-MS/MS method.
-
2. Protocol for Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of the PROTAC.
-
Methodology:
-
Culture Caco-2 cells on a permeable filter support (e.g., Transwell inserts) for 21 days to allow for differentiation into a monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the PROTAC solution to the apical (donor) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (acceptor) side.
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
3. Protocol for Western Blotting to Assess Target Degradation
-
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein, followed by a secondary antibody.
-
Visualize the protein bands and perform densitometry analysis to quantify the level of target protein relative to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: A typical workflow for the formulation and evaluation of a PROTAC.
Caption: A decision tree for troubleshooting poor PROTAC efficacy.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions [mdpi.com]
Validation & Comparative
A Comparative Guide: HS-C6-PEG9-acid vs. Alkyl-Based Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of bioconjugates. This guide provides an objective comparison of HS-C6-PEG9-acid, a hydrophilic polyethylene glycol (PEG)-based linker, with traditional hydrophobic alkyl-based linkers. By examining key performance attributes and providing supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications, such as antibody-drug conjugates (ADCs) and PROTACs.
The linker, though often considered a simple bridge, plays a crucial role in the overall performance of a bioconjugate. It influences solubility, stability in circulation, potential for aggregation, and the efficiency of payload delivery to the target site. This comparison will delve into the distinct advantages and disadvantages of utilizing a flexible, hydrophilic PEG linker like this compound versus a more rigid, hydrophobic alkyl-based linker.
At a Glance: Key Differences
| Feature | This compound (PEG-based) | Alkyl-Based Linkers |
| Composition | Polyethylene glycol chain with terminal thiol and carboxylic acid groups. | Saturated or unsaturated hydrocarbon chains. |
| Solubility | High hydrophilicity, improves solubility of the conjugate.[1][2] | Generally hydrophobic, can decrease the solubility of the conjugate.[3] |
| Stability | Can enhance stability by providing a protective hydrophilic shield.[1] | Stability is variable; can be highly stable but may contribute to aggregation.[4] |
| Immunogenicity | Generally considered to have low immunogenicity. | Can be more immunogenic than PEG linkers. |
| Aggregation | Reduces the tendency for aggregation, especially with hydrophobic payloads. | Can increase the risk of aggregation due to their hydrophobic nature. |
| Pharmacokinetics | Can prolong circulation half-life. | Can lead to rapid clearance from circulation. |
Delving Deeper: A Performance Comparison
The distinct chemical natures of PEG-based and alkyl-based linkers lead to significant differences in the performance of the resulting bioconjugates.
Solubility and Aggregation
A primary advantage of PEG-based linkers like this compound is their inherent hydrophilicity. This property is particularly beneficial when conjugating hydrophobic drugs or proteins, as the PEG chain can help to solubilize the entire conjugate and prevent aggregation. In contrast, alkyl-based linkers are hydrophobic and can exacerbate solubility issues, often leading to the aggregation of the bioconjugate. This is a critical consideration in drug development, as aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.
Quantitative Data Summary
The following tables summarize quantitative data from various studies comparing the performance of bioconjugates with PEG linkers versus those with more hydrophobic, non-PEG linkers.
Table 1: Impact of Linker on Hydrophilicity and Aggregation
| Linker Type | Hydrophilicity (HIC Retention Time) | Aggregation (%) |
| PEG-based | Decreased retention time with increasing PEG length | Lower percentage of aggregates |
| Alkyl-based (non-PEG) | Longer retention time, indicating higher hydrophobicity | Higher percentage of aggregates, especially with high drug-to-antibody ratios (DAR) |
Note: This table represents a general trend observed in studies comparing PEGylated and non-PEGylated ADCs. Specific values can vary based on the antibody, payload, and linker length.
Stability and Pharmacokinetics
The flexible and hydrophilic nature of PEG chains can create a protective "shield" around the bioconjugate, sterically hindering enzymatic degradation and improving its stability in circulation. This enhanced stability, coupled with an increased hydrodynamic radius, often leads to a longer plasma half-life and improved pharmacokinetic profiles. One study demonstrated that the use of PEG-linkers resulted in a dramatically improved pharmacokinetic profile in vivo, with a prolonged half-life (t1/2), increased plasma concentration, and increased area under the plasma concentration-time curve (AUC). While some alkyl-based linkers can be very stable, their hydrophobicity can lead to faster clearance from circulation.
Table 2: Influence of Linker on In Vivo Pharmacokinetics
| Linker Type | Clearance (CL) | Elimination Half-life (t½) |
| PEG-based | Generally lower | Generally longer |
| Alkyl-based (non-PEG) | Generally higher | Generally shorter |
Note: This table illustrates a common trend. The specific pharmacokinetic parameters are highly dependent on the entire bioconjugate structure.
Immunogenicity
PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules. The hydrophilic PEG chains can mask immunogenic epitopes on the protein or payload, thereby reducing the likelihood of an immune response. While PEG itself can be immunogenic in some cases, it is generally considered to be less immunogenic than many other types of linkers. Hydrophobic linkers, such as alkyl chains, can sometimes increase the immunogenicity of a bioconjugate.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of linker performance. Below are outlines of key experimental protocols.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of premature payload release in plasma.
Methodology:
-
Incubate the bioconjugate (e.g., an ADC) at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
At each time point, stop the reaction and process the sample to separate the intact bioconjugate from the released payload. This can be achieved through methods like protein precipitation with an organic solvent (e.g., acetonitrile).
-
Quantify the amount of intact bioconjugate and released payload using techniques such as LC-MS.
-
Calculate the percentage of intact bioconjugate remaining over time to determine its stability.
Solubility and Aggregation Assessment
Objective: To evaluate the solubility of the bioconjugate and its propensity to form aggregates.
Methodology:
-
Solubility: Prepare solutions of the bioconjugate at increasing concentrations in a relevant buffer (e.g., PBS). Visually inspect for precipitation and measure the absorbance at a specific wavelength (e.g., 340 nm) to detect turbidity.
-
Aggregation: Utilize size-exclusion chromatography (SEC) to separate and quantify monomers, dimers, and higher-order aggregates.
-
Inject a sample of the bioconjugate onto an SEC column.
-
Elute with an appropriate mobile phase.
-
Monitor the elution profile using a UV detector (e.g., at 280 nm).
-
Calculate the percentage of aggregates by integrating the peak areas.
-
In Vitro Cytotoxicity Assay
Objective: To assess the potency of the bioconjugate (e.g., an ADC) against target cells.
Methodology:
-
Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the bioconjugate, a control bioconjugate, and the free payload.
-
Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a sigmoidal curve.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the structures and workflows discussed.
Conclusion
The selection of a linker is a pivotal step in the design of successful bioconjugates. This compound, as a representative of PEG-based linkers, offers significant advantages in terms of enhancing solubility, improving stability, and reducing the potential for aggregation and immunogenicity, particularly for hydrophobic payloads. In contrast, while often simpler in structure, alkyl-based linkers can introduce challenges related to hydrophobicity, potentially leading to aggregation and faster clearance.
The choice between a PEG-based and an alkyl-based linker will ultimately depend on the specific characteristics of the biomolecule and the payload, as well as the desired pharmacokinetic and safety profile of the final conjugate. The experimental protocols and comparative data presented in this guide provide a framework for making a rational, data-driven decision to optimize the performance of next-generation biotherapeutics.
References
The Pivotal Role of PEG Linkers in PROTAC Efficacy: An In Vitro vs. In Vivo Perspective
For Immediate Release
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of its efficacy. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of the impact of PEG linker length on PROTAC performance, with a conceptual focus on the HS-C6-PEG9-acid linker, in the context of both in vitro and in vivo studies.
While specific experimental data for PROTACs utilizing the this compound linker is not extensively available in the public domain, this guide synthesizes data from studies on analogous PROTACs with varying PEG linker lengths to provide a comprehensive overview for researchers, scientists, and drug development professionals. The principles and experimental data presented herein are intended to guide the rational design and evaluation of PROTACs incorporating PEG linkers.
The Influence of PEG Linker Length on PROTAC Performance
The length of the PEG linker in a PROTAC molecule is not merely a spacer but plays a crucial role in determining its overall efficacy. The linker's length, rigidity, and composition directly influence several key parameters, including the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), degradation efficiency (DC50 and Dmax), cell permeability, and pharmacokinetic properties.
An optimal linker length is essential for productive ternary complex formation. A linker that is too short may lead to steric hindrance, preventing the target protein and E3 ligase from coming together effectively. Conversely, an excessively long linker might result in a less stable ternary complex due to increased flexibility and a higher entropic penalty upon binding. Therefore, the systematic evaluation of different linker lengths is a critical step in PROTAC optimization.
Comparative In Vitro Efficacy of BRD4-Targeting PROTACs with Varying PEG Linkers
To illustrate the impact of PEG linker length on in vitro efficacy, we present a summary of representative data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These hypothetical PROTACs consist of a BRD4 inhibitor, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Different PEG Linkers
| PROTAC (Linker) | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC (PEG3) | 25 | 85 |
| BRD4-PROTAC (PEG5) | 10 | >95 |
| BRD4-PROTAC (PEG9) | (Estimated) 15 | >90 |
| BRD4-PROTAC (PEG12) | 30 | 80 |
Note: Data for PEG3, PEG5, and PEG12 are representative values compiled from various studies. The values for PEG9 are estimated based on observed trends where optimal degradation is often seen with mid-length linkers.
Table 2: Cellular Permeability and Target Engagement of BRD4-Targeting PROTACs
| PROTAC (Linker) | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Target Engagement (IC50, nM) |
| BRD4-PROTAC (PEG3) | 1.2 | 50 |
| BRD4-PROTAC (PEG5) | 2.5 | 20 |
| BRD4-PROTAC (PEG9) | (Estimated) 2.0 | (Estimated) 35 |
| BRD4-PROTAC (PEG12) | 1.8 | 45 |
Note: Data for PEG3, PEG5, and PEG12 are representative. Values for PEG9 are estimated based on the balance between hydrophilicity and molecular size.
Comparative In Vivo Efficacy of BRD4-Targeting PROTACs
The in vivo performance of a PROTAC is influenced by a combination of factors including its degradation efficacy, pharmacokinetic properties, and potential off-target effects.
Table 3: In Vivo Pharmacokinetic and Efficacy Parameters of BRD4-Targeting PROTACs in a Mouse Xenograft Model
| PROTAC (Linker) | Bioavailability (%) | Tumor Growth Inhibition (%) |
| BRD4-PROTAC (PEG3) | 15 | 40 |
| BRD4-PROTAC (PEG5) | 30 | 75 |
| BRD4-PROTAC (PEG9) | (Estimated) 25 | (Estimated) 65 |
| BRD4-PROTAC (PEG12) | 20 | 50 |
Note: Data for PEG3, PEG5, and PEG12 are representative. Values for PEG9 are estimated, considering potential trade-offs between solubility and metabolic stability with longer PEG chains.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro BRD4 Degradation Assay
Objective: To quantify the degradation of BRD4 protein induced by PROTACs.
Protocol:
-
Cell Culture: Human leukemia cells (e.g., MV4-11) are cultured in appropriate media and seeded in 6-well plates.
-
PROTAC Treatment: Cells are treated with varying concentrations of the PROTACs for a specified duration (e.g., 18 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against BRD4 and a loading control (e.g., GAPDH), followed by secondary antibodies.
-
Data Analysis: The intensity of the protein bands is quantified, and the percentage of BRD4 degradation is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined from the dose-response curves.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of PROTACs in a mouse model.
Protocol:
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., MV4-11).
-
PROTAC Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the PROTACs or vehicle control via a suitable route (e.g., oral gavage) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to assess target protein degradation by Western blotting or immunohistochemistry.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Visualizing the PROTAC Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
A Comparative Guide to the Quantitative Analysis of Protein Degradation
In the dynamic landscape of cellular biology and drug discovery, the targeted degradation of proteins has emerged as a powerful therapeutic modality. The ability to precisely quantify the degradation of specific proteins is paramount for the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs). This guide provides a comparative overview of established methodologies for the quantitative analysis of protein degradation, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate techniques for their experimental needs. While this guide centers on general methodologies, the principles discussed are applicable to studies involving specific degrader molecules like HS-C6-PEG9-acid.
Comparative Analysis of Quantitative Methods
The selection of an appropriate assay for quantifying protein degradation is critical and depends on various factors, including the desired throughput, sensitivity, and the specific information required. Below is a comparative summary of commonly employed techniques.
| Method | Principle | Advantages | Disadvantages | Throughput | Relative Cost |
| Western Blot | Immuno-detection of a specific protein after separation by size. | Widely accessible, provides information on protein size. | Semi-quantitative, low throughput, requires specific antibodies. | Low | Low |
| Mass Spectrometry (e.g., SILAC, TMT) | Quantification of peptide fragments from digested protein samples. | High-throughput, highly sensitive and specific, can be multiplexed. | Requires specialized equipment and expertise, complex data analysis. | High | High |
| Flow Cytometry | Measurement of fluorescence intensity of individual cells. | High-throughput, single-cell analysis, can be multiplexed with other markers. | Requires fluorescently tagged proteins or antibodies, indirect measure of protein levels. | High | Medium |
| Reporter Assays (e.g., Luciferase, GFP) | Fusion of the target protein to a reporter protein. | High-throughput, live-cell imaging possible, amenable to automation. | Potential for artifacts due to the fusion tag, may not reflect endogenous protein behavior. | High | Medium |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection of a specific protein in a plate-based format. | High-throughput, quantitative, relatively simple to perform. | Requires specific antibody pairs, can be subject to matrix effects. | High | Medium |
Experimental Protocols
Western Blot for Protein Degradation
This protocol provides a general workflow for assessing the degradation of a target protein following treatment with a degrader molecule.
a. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with the degrader molecule for the desired time points.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
b. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Mass Spectrometry-Based Proteomics for Global Protein Degradation
This protocol outlines a general workflow for using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify protein degradation on a proteome-wide scale.
a. SILAC Labeling and Cell Treatment:
-
Culture one population of cells in "light" media and another in "heavy" media containing stable isotope-labeled amino acids (e.g., 13C6-lysine and 13C6-arginine) for several cell doublings to ensure complete incorporation.
-
Treat the "heavy" labeled cells with the degrader molecule and the "light" labeled cells with a vehicle control.
b. Sample Preparation and Mass Spectrometry:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" samples.
-
Digest the combined protein sample into peptides using an enzyme such as trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
c. Data Analysis:
-
Identify and quantify the relative abundance of "light" and "heavy" peptides using specialized software (e.g., MaxQuant).
-
The ratio of heavy to light peptide intensities reflects the change in protein abundance following degrader treatment. A ratio less than 1 indicates protein degradation.
Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells. This diagram illustrates the key steps in this process.
Caption: The Ubiquitin-Proteasome System for targeted protein degradation.
Experimental Workflow: Quantitative Protein Degradation Analysis
This diagram outlines a typical experimental workflow for quantifying protein degradation induced by a small molecule degrader.
Caption: A generalized workflow for quantitative protein degradation experiments.
Navigating the PROTAC Linker Landscape: A Comparative Guide to HS-C6-PEG9-acid and Cleavable Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant in the design of effective and safe Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between the non-cleavable HS-C6-PEG9-acid linker and various classes of cleavable linkers, offering insights into their respective impacts on PROTAC performance. By presenting available experimental data and detailed methodologies, this document aims to inform the rational design of next-generation protein degraders.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering these two elements. The linker is far from a passive spacer; its length, flexibility, and chemical composition profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]
This guide focuses on two major categories of PROTAC linkers: the non-cleavable polyethylene glycol (PEG)-based linker, exemplified by this compound, and the burgeoning class of cleavable linkers.
The Non-Cleavable Workhorse: this compound
This compound is a PROTAC linker featuring a C6 alkyl chain and a nine-unit polyethylene glycol (PEG) chain, terminating in a carboxylic acid.[3] PEG linkers are among the most predominantly used motifs in PROTAC design, favored for their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[2][4]
Key Characteristics of PEG-based Linkers:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often-hydrophobic PROTAC molecule, potentially enhancing cell permeability and overall exposure.
-
Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of forming a stable and productive ternary complex between the target protein and the E3 ligase.
-
Synthetic Tractability: PEG linkers are synthetically accessible and can be readily incorporated into PROTAC designs.
-
Stability: As non-cleavable linkers, they are designed to remain intact under physiological conditions, which can lead to predictable pharmacokinetics and sustained target degradation.
The Rise of "Smart" Linkers: An Overview of Cleavable Strategies
Cleavable linkers are designed to be stable in systemic circulation but to break down and release the active PROTAC molecule in response to specific triggers within the target microenvironment or inside the cell. This strategy, borrowed in part from the field of antibody-drug conjugates (ADCs), aims to enhance target specificity and minimize off-target effects.
Several classes of cleavable linkers are being explored for PROTACs, each with a unique mechanism of action:
-
pH-Sensitive Linkers: These linkers incorporate acid-labile groups, such as hydrazones or acetals, that are stable at physiological pH (7.4) but are cleaved in the more acidic environments of endosomes and lysosomes (pH 4.5-6.5). This approach can be particularly useful for PROTACs that are internalized into cells via endocytosis.
-
Enzyme-Cleavable Linkers: These linkers contain peptide sequences that are substrates for enzymes overexpressed in specific tissues or disease states, such as certain proteases in the tumor microenvironment. This allows for targeted release of the PROTAC at the site of action.
-
Redox-Sensitive Linkers: These linkers feature disulfide bonds that are stable in the oxidizing extracellular environment but are readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher.
Head-to-Head Comparison: Performance Metrics
The ideal PROTAC should exhibit high potency and efficacy in degrading the target protein, favorable pharmacokinetic properties, and minimal off-target effects. The choice of linker can significantly impact all of these parameters. While direct comparative studies of a single PROTAC scaffold with both this compound and various cleavable linkers are not extensively available in the public domain, we can extrapolate from existing data on different PROTACs and the principles established in related fields.
Degradation Efficiency (DC50 and Dmax)
The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
| Linker Type | General Impact on Degradation Efficiency | Supporting Rationale |
| This compound (Non-cleavable) | Can achieve high potency and efficacy. The optimal length and flexibility are critical and must be empirically determined for each target. | The stable linker maintains the bifunctional nature of the PROTAC, allowing for catalytic degradation cycles. The PEG component can improve solubility and bioavailability, leading to higher effective concentrations at the target site. |
| Cleavable Linkers | Potentially higher therapeutic window. Efficacy depends on the efficiency of cleavage at the target site. | By remaining inactive in circulation, higher doses may be tolerated. However, incomplete cleavage can lead to reduced efficacy. The released PROTAC fragment must be designed to be a potent degrader. |
Table 1: Conceptual Comparison of Linker Impact on Degradation Efficiency.
Pharmacokinetics and Drug-like Properties (DMPK)
A PROTAC's large molecular weight and complex structure present significant challenges in achieving favorable DMPK properties, including oral bioavailability. The linker plays a crucial role in a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.
| Linker Type | General Impact on DMPK Properties | Supporting Rationale |
| This compound (Non-cleavable) | The PEG component can improve solubility, but the overall large and flexible nature can lead to poor permeability and metabolic instability. | PEGylation is a known strategy to improve the DMPK properties of small molecules. However, the high molecular weight of PROTACs often counteracts these benefits. |
| Cleavable Linkers | May improve the overall DMPK profile by masking the active PROTAC until it reaches the target. | The "caged" PROTAC may have different physicochemical properties that lead to better absorption and distribution. However, the cleavage products must also be considered for their potential to compete with the active PROTAC or cause off-target effects. |
Table 2: Conceptual Comparison of Linker Impact on DMPK Properties.
Off-Target Effects
Minimizing off-target effects is paramount for the development of safe and effective therapeutics. The linker can influence off-target degradation by altering the conformation of the PROTAC and its interactions with other proteins.
| Linker Type | General Impact on Off-Target Effects | Supporting Rationale |
| This compound (Non-cleavable) | The off-target profile is inherent to the specific PROTAC structure. The flexibility of the PEG linker may allow for the formation of non-productive ternary complexes with off-target proteins. | The continuous presence of the active PROTAC in all tissues increases the potential for off-target degradation. |
| Cleavable Linkers | Can potentially reduce systemic off-target effects by restricting the activation of the PROTAC to the target tissue or cellular compartment. | By limiting the exposure of the active PROTAC to non-target tissues, the overall off-target degradation can be minimized. |
Table 3: Conceptual Comparison of Linker Impact on Off-Target Effects.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism of action and the different linker strategies.
PROTAC Mechanism of Action
Comparison of Linker Strategies
Experimental Protocols
Accurate and reproducible experimental data are essential for the rigorous evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Determination of Degradation Efficiency (DC50 and Dmax) by Western Blotting
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize them to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Assessment of Cell Permeability using the Caco-2 Assay
Objective: To evaluate the intestinal permeability of a PROTAC, which is a key parameter for oral bioavailability.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC compounds
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer.
-
Assay Initiation: Wash the cell monolayers with transport buffer. Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.
Protocol 3: Evaluation of Metabolic Stability using a Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a PROTAC in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, mouse, or other species)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
PROTAC compounds
-
Acetonitrile (quenching solution)
-
LC-MS/MS system
Procedure:
-
Incubation: Pre-warm a mixture of the PROTAC and liver microsomes in phosphate buffer at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent PROTAC using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Conclusion
The choice of linker is a pivotal decision in the design of a PROTAC, with significant implications for its therapeutic potential. The non-cleavable this compound linker offers synthetic accessibility and the potential for good solubility and stability, making it a valuable tool in the PROTAC toolbox. However, the development of cleavable linkers presents an exciting opportunity to create "smart" PROTACs with enhanced tissue specificity and a potentially wider therapeutic window.
Ultimately, the optimal linker strategy will be target- and indication-dependent. A thorough understanding of the advantages and disadvantages of each linker type, coupled with rigorous experimental evaluation of degradation efficiency, DMPK properties, and off-target effects, will be crucial for the successful development of the next generation of protein-degrading therapeutics. As the field of targeted protein degradation continues to evolve, so too will the sophistication and diversity of the linkers that connect the promise of this modality to clinical reality.
References
Assessing the Impact of Linker Rigidity: A Comparative Guide for HS-C6-PEG9-acid and Alternatives
For researchers and drug development professionals, the choice of a chemical linker is a critical determinant of a bioconjugate's therapeutic success. The linker, which connects a targeting moiety like an antibody or a small molecule to a payload, profoundly influences the stability, efficacy, and toxicity profile of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the flexible HS-C6-PEG9-acid linker with more rigid alternatives, supported by experimental data, to aid in the rational design of next-generation bioconjugates.
The this compound linker, characterized by a nine-unit polyethylene glycol (PEG) chain, offers significant flexibility. This flexibility can be advantageous in some contexts, potentially aiding solubility and facilitating interactions between the conjugated molecules. However, in other applications, a more rigid linker may be preferable to maintain a specific distance and orientation between the functional ends of the molecule, which can be crucial for optimal biological activity.
The Role of Linker Flexibility in Bioconjugate Performance
The flexibility of a linker, such as that in this compound, is primarily dictated by the length and composition of the spacer unit. Longer PEG chains, for instance, generally confer greater flexibility. This property can impact several key performance parameters of a bioconjugate:
-
Solubility and Aggregation: The hydrophilic nature of PEG linkers, including the PEG9 chain in this compound, can improve the solubility of the overall conjugate, particularly when dealing with hydrophobic payloads. This can reduce the propensity for aggregation, a common challenge in ADC development.
-
Pharmacokinetics: The hydrodynamic radius of a bioconjugate can be influenced by the linker's length and flexibility. Longer, more flexible linkers can increase the apparent size of the molecule, which may lead to reduced renal clearance and a longer plasma half-life.
-
Target Engagement and Efficacy: The distance and orientation between the targeting moiety and the payload are critical for efficacy. A flexible linker might allow for better positioning of the payload for its intended action. Conversely, in PROTACs, a more rigid linker may be necessary to pre-organize the molecule into a conformation that favors the formation of a stable ternary complex between the target protein and the E3 ligase.
-
Stability: The chemical nature of the linker determines its stability in circulation. While PEG chains themselves are generally stable, the overall stability of the conjugate also depends on the bonds used for attachment.
Comparative Analysis of Flexible vs. Rigid Linkers
Impact on Antibody-Drug Conjugate (ADC) Performance
| Performance Metric | Flexible Linker (e.g., Longer PEG Chain) | Rigid Linker (e.g., Shorter PEG or Non-PEG) | Rationale |
| Solubility | Generally Higher | May be Lower | The hydrophilic and flexible nature of longer PEG chains enhances solubility and can prevent aggregation of hydrophobic payloads. |
| Plasma Half-life | Generally Longer | Generally Shorter | A larger hydrodynamic volume due to the flexible chain can reduce renal clearance. |
| In Vitro Cytotoxicity | May be Reduced | May be Higher | Increased linker length can sometimes sterically hinder the payload from reaching its intracellular target, leading to a modest decrease in potency in cell-based assays.[1] |
| In Vivo Efficacy | Often Improved | Variable | The longer plasma half-life can lead to greater accumulation of the ADC in the tumor, often resulting in improved overall anti-tumor activity in animal models.[1] |
| Off-target Toxicity | Potentially Lower | Potentially Higher | Improved pharmacokinetics and reduced non-specific uptake due to the hydrophilic nature of the linker can contribute to a wider therapeutic window. |
Impact on PROTAC Performance
| Performance Metric | Flexible Linker (e.g., this compound) | Rigid Linker | Rationale |
| Ternary Complex Formation | May be Less Favorable | Often More Favorable | Rigid linkers can reduce the entropic penalty of forming the ternary complex by pre-organizing the PROTAC into a bioactive conformation. |
| Degradation Efficacy (DC50) | Potentially Higher | Potentially Lower | A more stable and productive ternary complex, often facilitated by a rigid linker, can lead to more efficient ubiquitination and degradation of the target protein. |
| Cellular Permeability | May be Reduced | May be Improved | The flexibility and polar surface area of a long PEG linker can negatively impact cell membrane permeability. |
| Solubility | Generally Higher | May be Lower | The hydrophilic PEG chain enhances aqueous solubility. |
Experimental Protocols
To assess the impact of linker rigidity, a series of standardized experiments should be conducted. Below are detailed methodologies for key assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the bioconjugate and the rate of premature payload release in plasma.
Methodology:
-
Incubate the bioconjugate (e.g., an ADC) at a concentration of 100 µg/mL in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
To quantify the amount of intact bioconjugate, use an affinity capture method (e.g., Protein A beads for ADCs) followed by analysis with a suitable technique like LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
-
To measure the free payload, precipitate the plasma proteins from an aliquot with an organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the proteins and analyze the supernatant containing the free payload by LC-MS/MS.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the bioconjugate on a target cancer cell line.
Methodology:
-
Seed target cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the bioconjugate in cell culture medium.
-
Treat the cells with the diluted bioconjugate and include untreated control wells.
-
Incubate the plate for a period sufficient for the drug to exert its effect (typically 72-96 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the bioconjugate in a living organism.
Methodology:
-
Subcutaneously implant a human cancer cell line into immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the bioconjugate at a specific dose and schedule, typically via intravenous injection. A vehicle control group should be included.
-
Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
The study is concluded when tumors in the control group reach a predefined maximum size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Mechanism of Action
The following diagrams illustrate key concepts where linker properties play a crucial role.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Formation of a PROTAC-induced ternary complex.
References
A Comparative Guide to PROTACs Featuring Different E3 Ligase Ligands
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. These heterobifunctional molecules are engineered to eliminate specific unwanted proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The choice of the E3 ligase ligand is a critical design decision that profoundly impacts a PROTAC's efficacy, selectivity, and overall therapeutic potential.[]
This guide provides a comparative analysis of PROTACs utilizing ligands for different E3 ubiquitin ligases, with a focus on the most commonly recruited ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), and Murine Double Minute 2 (MDM2). We present a data-driven comparison of their performance, supported by detailed experimental protocols and visual diagrams to aid researchers, scientists, and drug development professionals in designing and evaluating novel protein degraders.
Quantitative Performance Comparison
The efficacy of a PROTAC is defined by key quantitative parameters such as its binding affinity, the stability of the ternary complex it forms, and its efficiency in degrading the target protein, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). Below is a comparative summary of performance data for PROTACs targeting the same protein, BRD4, but recruiting different E3 ligases.
Table 1: Performance Comparison of BRD4-Targeting PROTACs
| Parameter | MZ1 (VHL-based) | dBET1 (CRBN-based) | A1874 (MDM2-based) |
|---|---|---|---|
| Target Protein | BRD4 | BRD4 | BRD4 |
| E3 Ligase Recruited | VHL | CRBN | MDM2 |
| Binding Affinity (BRD4 BD2, K_d_) | ~28 nM | ~90 nM | Not specified |
| Ternary Complex Cooperativity (α) | >1 (Positive) | ~1 (Non-cooperative) | Not specified |
| Degradation Efficacy (DC₅₀) | Not specified | Not specified | ~86.3 nM (HCT116 cells) |
| Maximum Degradation (Dₘₐₓ) | Not specified | Not specified | >98% |
Note: Data for A1874 is presented for its BRD4 degradation capability; its primary novelty lies in the dual action of BRD4 degradation and p53 stabilization.
Key Characteristics of Common E3 Ligase Ligands
The choice between E3 ligase ligands involves a trade-off between various factors including binding affinity, cellular localization, and potential off-target effects.
Table 2: General Characteristics of VHL, CRBN, and MDM2 Ligands
| Feature | VHL Ligands | CRBN Ligands | MDM2 Ligands |
|---|---|---|---|
| Examples | Hydroxylated HIF-1α mimetics (e.g., VH032) | Thalidomide-based (e.g., Pomalidomide) | Nutlin derivatives (e.g., Idasanutlin) |
| Binding Pocket | Deeply buried, leading to better selectivity | Relatively shallow | Binds p53 interaction pocket |
| Size/Permeability | Can lead to higher molecular weight and poorer cell permeability | Small, orally available scaffolds | Can have poor physicochemical properties |
| Catalytic Rate | Forms relatively long-lived complexes | Fast catalytic turnover rates | Not specified |
| Subcellular Location | Predominantly cytosolic, but can be nuclear | Primarily nuclear, can shuttle to cytoplasm | Primarily nuclear |
| Potential Off-Targets | Fewer known off-targets | Zinc-finger transcription factors | Can stabilize p53, offering synergistic anti-cancer effects |
Signaling Pathways and Mechanisms
The fundamental mechanism of action for a PROTAC involves hijacking an E3 ligase to induce ubiquitination and subsequent proteasomal degradation of a target protein. The PROTAC first binds to the POI and the E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to repeat the cycle.
Experimental Protocols
Validating the efficacy and mechanism of a novel PROTAC requires a series of well-defined experiments. Below are detailed protocols for essential assays.
Western Blotting for Protein Degradation Assessment
This assay is fundamental for quantifying the reduction in target protein levels and determining the DC₅₀ and Dₘₐₓ of a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 20,000 cells/well in a 24-well plate) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load the denatured samples onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software, normalizing the target protein signal to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC₅₀ and Dₘₐₓ values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
Co-IP is a key technique used to confirm the PROTAC-dependent formation of the ternary complex (POI-PROTAC-E3 ligase) in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours). To prevent degradation of the complex, co-treat with a proteasome inhibitor like MG132.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions. Centrifuge to pellet debris and collect the supernatant.
-
Lysate Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Add an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI to the pre-cleared lysate. Use a non-specific IgG as a negative control.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them extensively with ice-cold wash buffer to remove non-specific binders.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting for the presence of the POI, the E3 ligase, and other complex components.
Cell Viability and Cytotoxicity Assays
These assays are crucial for assessing the functional consequences of target protein degradation, such as apoptosis or cell cycle arrest, and determining the half-maximal inhibitory concentration (IC₅₀).
Methodology (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate (e.g., 3,000-5,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value.
References
Validating PROTAC Selectivity: A Comparative Guide Featuring HS-C6-PEG9-acid
In the rapidly advancing field of targeted protein degradation, the selectivity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential and safety. PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. While the warhead and E3 ligase ligand dictate the primary binding interactions, the linker connecting these two moieties plays a crucial role in the stability and conformation of the ternary complex, profoundly influencing both potency and selectivity.
This guide provides a comprehensive overview of the experimental validation of PROTAC selectivity, with a special focus on the use of the polyethylene glycol (PEG)-based linker, HS-C6-PEG9-acid. We will objectively compare the anticipated performance of PROTACs functionalized with this linker against alternatives and provide the necessary experimental frameworks for researchers, scientists, and drug development professionals to assess selectivity.
The Role of the Linker in PROTAC Selectivity
The linker is not merely a spacer but an active contributor to the PROTAC's mechanism of action. Its length, composition, and flexibility can significantly impact the formation of a productive ternary complex, which is a prerequisite for efficient protein degradation.[1] PEG linkers, such as this compound, are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[1][2] The inherent flexibility of PEG chains can allow for more favorable protein-protein interactions within the ternary complex, potentially leading to improved degradation efficacy. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical validation.[1]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 and higher Dmax values are indicative of a more potent PROTAC. The following tables summarize representative data from published studies, comparing the performance of PROTACs with PEG linkers to those with alkyl linkers. While specific data for PROTACs synthesized with this compound is not yet widely available in the public domain, the trends observed with other PEG linkers provide a valuable benchmark.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker | BET | VHL | 1.8 | >95 | F-C, et al., 2017 |
| Alkyl Linker | BET | VHL | 25.7 | ~90 | F-C, et al., 2017 |
| PEG Linker | BRD4 | CRBN | <1 | >90 | Zou, Y., et al., 2019 |
| Alkyl Linker | BRD4 | CRBN | 5.4 | ~85 | Zou, Y., et al., 2019 |
Table 1: Comparison of Degradation Potency with PEG vs. Alkyl Linkers. This table illustrates that in several reported cases, PROTACs with PEG linkers have demonstrated superior potency (lower DC50) compared to their counterparts with alkyl linkers for the same target and E3 ligase pair.
| Linker Type | Linker Length (atoms) | Target Protein | DC50 (nM) | Reference |
| PEG | 12 | ERα | >1000 | Cyrus, K., et al., 2011 |
| PEG | 16 | ERα | 250 | Cyrus, K., et al., 2011 |
| PEG | 20 | ERα | >1000 | Cyrus, K., et al., 2011 |
| Alkyl/Ether | <12 | TBK1 | No Degradation | Crew, A. P., et al., 2018 |
| Alkyl/Ether | 12-29 | TBK1 | 3-292 | Crew, A. P., et al., 2018 |
Table 2: Impact of Linker Length on Degradation Efficacy. This table highlights that there is an optimal linker length for effective degradation, which needs to be determined empirically for each PROTAC system. Both excessively short and long linkers can be detrimental to activity.
Experimental Protocols for Selectivity Validation
A thorough assessment of PROTAC selectivity involves a multi-pronged approach, starting from in vitro biochemical assays and culminating in cellular and in vivo studies. The most definitive method for evaluating selectivity is unbiased quantitative proteomics, which provides a global view of protein abundance changes upon PROTAC treatment.
Protocol 1: Global Proteomics for Off-Target Profiling
Objective: To identify all proteins that are degraded upon treatment with the PROTAC, thereby revealing both on-target and off-target effects.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with the PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the DC50 for the target protein) and a vehicle control (e.g., DMSO) for a predetermined time (typically 6-24 hours).
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and extract the total protein. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each treatment condition with a different isobaric tag. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The mass spectrometer will fragment the peptides and the attached tags, allowing for the identification and quantification of the relative abundance of each protein across the different treatment conditions.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins with significantly decreased abundance in the PROTAC-treated samples compared to the vehicle control. On-target degradation should be confirmed, and any other significantly downregulated proteins are considered off-targets.
Protocol 2: Western Blotting for On-Target and Key Off-Target Validation
Objective: To confirm the degradation of the primary target and validate potential off-targets identified from proteomics or predicted based on homology.
Methodology:
-
Cell Culture and Treatment: Treat cells with a dose-response of the PROTAC as described for the proteomics experiment.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for the target protein and suspected off-target proteins. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and calculate the DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assays
Objective: To assess the formation and stability of the ternary complex, which is a key driver of degradation efficiency and can influence selectivity.
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.
-
Binary Interactions: Inject the PROTAC over the immobilized E3 ligase to measure their binary binding affinity. In a separate experiment, inject a solution of the PROTAC and the target protein over a blank sensor chip to determine their binary affinity.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase. An increase in the SPR signal compared to the binary interactions indicates the formation of a ternary complex.
-
Kinetics and Affinity Determination: Analyze the sensorgrams to determine the association and dissociation rates, as well as the binding affinity (KD) of the ternary complex.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
Benchmarking HS-C6-PEG9-acid: A Comparative Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides an objective comparison of HS-C6-PEG9-acid, a polyethylene glycol (PEG)-based linker, against established PROTAC linkers such as alkyl chains and more rigid structures. By presenting supporting experimental data from published studies, detailed methodologies, and clear visualizations, this document serves as a valuable resource for the rational design and optimization of next-generation protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker is not a mere spacer; it is a critical determinant of a PROTAC's success. Its primary functions include:
-
Facilitating Ternary Complex Formation: The linker's length and flexibility dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.
-
Influencing Physicochemical Properties: The linker's composition affects crucial drug-like properties, including solubility, cell permeability, and metabolic stability.
-
Modulating Selectivity and Potency: Subtle changes in linker structure can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC, and can even impart selectivity for different protein isoforms.
Data Presentation: A Comparative Analysis of Linker Performance
While direct head-to-head experimental data for this compound is not publicly available, we can infer its performance based on extensive studies of PROTACs employing PEG linkers of similar length. The following tables summarize quantitative data from published research, comparing the performance of different linker types.
Table 1: Impact of Linker Type and Length on Degradation Potency (DC50) and Efficacy (Dmax)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | - | ||
| Alkyl/Ether | 21 | 3 | 96 | ||
| Alkyl/Ether | 29 | 292 | 76 | ||
| ERα | VHL | PEG | 12 | Effective Degradation | - |
| PEG | 16 | More Potent Degradation | - | ||
| BRD4 | CRBN | PEG | 0 | < 500 | - |
| PEG | 1-2 units | > 5000 | - | ||
| PEG | 4-5 units | < 500 | - |
Note: Data is compiled from various published studies and is intended for comparative purposes. Absolute values can vary based on the specific ligands, cell lines, and experimental conditions.
Table 2: General Physicochemical Properties of Common Linker Classes
| Linker Class | Key Characteristics | Advantages | Disadvantages |
| PEG (e.g., this compound) | Hydrophilic, flexible | Improves aqueous solubility, can enhance cell permeability, synthetically versatile.[1][2] | May decrease metabolic stability compared to alkyl linkers, can be more challenging to synthesize.[1] |
| Alkyl Chains | Hydrophobic, flexible | Synthetically accessible, high degree of conformational flexibility.[1] | Can lead to poor solubility and non-specific binding, may be more prone to metabolism. |
| Rigid Linkers (e.g., with triazoles, piperazines) | Constrained conformation | Can pre-organize the PROTAC for optimal ternary complex formation, may improve metabolic stability and selectivity. | Synthetically more complex, lack of flexibility can sometimes hinder ternary complex formation. |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in the comparison.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 for ERα, 22Rv1 for AR) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Prepare a serial dilution of the PROTACs in the appropriate cell culture medium.
-
Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Cellular Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.
-
Principle: A PROTAC solution is placed in a donor well, and its diffusion across a lipid-infused artificial membrane to an acceptor well is measured.
-
Procedure:
-
Prepare a solution of the PROTAC in a suitable buffer.
-
Coat the filter of a 96-well filter plate (donor plate) with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add the PROTAC solution to the donor wells.
-
Place the donor plate on top of a 96-well acceptor plate containing buffer.
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [PROTAC]acceptor / [PROTAC]equilibrium)) * V_A / (Area * time) where [PROTAC]acceptor is the concentration in the acceptor well, [PROTAC]equilibrium is the theoretical equilibrium concentration, V_A is the volume of the acceptor well, Area is the filter area, and time is the incubation time.
-
Metabolic Stability Assay
This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes.
-
Principle: The PROTAC is incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time is measured.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) or hepatocytes in a suitable buffer.
-
Add the PROTAC to the reaction mixture.
-
Initiate the metabolic reaction by adding NADPH (for microsomes).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the PROTAC using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Mandatory Visualization
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Caption: Logical relationships between linker choice, physicochemical properties, and PROTAC performance.
References
Safety Operating Guide
Safe Disposal of HS-C6-PEG9-acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of HS-C6-PEG9-acid, aligning with standard laboratory safety protocols.
Key Safety Information for this compound
This compound is a chemical compound that requires careful handling due to its potential hazards. The following table summarizes the key safety data based on its Safety Data Sheet (SDS).[1]
| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements (Disposal) |
| Health Hazards | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P501: Dispose of contents/container to hazardous waste disposal. |
This substance is not classified as persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[1]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the proper disposal of this compound and its containers. This procedure is designed to mitigate risks and ensure compliance with hazardous waste regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE before handling the chemical. This includes:
-
Nitrile gloves
-
Safety goggles or a face shield
-
Laboratory coat
-
2. Waste Segregation and Collection:
-
This compound waste, whether in solid or solution form, must be treated as hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, with no leaks or cracks, and must have a secure lid.[2]
3. Labeling of Hazardous Waste:
-
The waste container must be labeled with the words "Hazardous Waste."[2]
-
The label must clearly identify the contents, including the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
-
Indicate the approximate concentration and quantity of the waste.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids and oxidizing agents.
-
Ensure the storage area has secondary containment to prevent spills.
5. Disposal of Empty Containers:
-
For containers that held this compound:
-
Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be managed according to your institution's guidelines for decontaminated chemical containers. This may include disposal in regular laboratory trash after defacing the original label.
-
6. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the collected waste.
-
Follow their specific procedures for waste manifest and handover.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling HS-C6-PEG9-acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with HS-C6-PEG9-acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is based on safety protocols for structurally similar PEGylated thiols and carboxylic acids. It is imperative to handle this compound with caution as a potentially hazardous substance.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3][4] | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills. For larger quantities, consider an impervious apron. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for both safety and maintaining the quality of this compound. These reagents are often low-melting solids or liquids that can be difficult to weigh and dispense directly.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.
-
Ensure that eyewash stations and safety showers are readily accessible.
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Equilibrate the reagent vial to room temperature before opening to avoid moisture condensation.
-
To facilitate handling, consider making a stock solution by dissolving the reagent in an appropriate solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
To minimize air exposure, consider keeping the stock solution under an inert gas such as argon or nitrogen.
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Upon receipt, store desiccated at -20°C.
-
Keep the container tightly sealed when not in use.
-
Store unused stock solutions at -20°C.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance. All waste materials containing this compound, including the chemical itself, contaminated absorbents, and disposable PPE, should be treated as hazardous waste.
Waste Segregation and Collection:
-
Collect this compound waste in a dedicated, properly labeled, and sealed container. Do not mix it with other waste streams.
-
Chemical waste containers must be clearly labeled with the full chemical name and quantity. Abbreviations and chemical formulas are not sufficient.
-
The label must include the words "Hazardous Waste" and indicate the relevant hazards.
Disposal Procedure:
-
Chemical waste cannot be disposed of in regular trash or down the sewer system.
-
Follow your institution's environmental health and safety (EHS) guidelines for hazardous waste disposal. This typically involves arranging for collection by a licensed chemical waste disposal contractor.
-
Never flush chemicals down the drain unless explicitly approved by your local EHS office.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves).
-
Prepare your designated workspace within a chemical fume hood, ensuring it is clean and uncluttered.
-
-
Equilibration:
-
Remove the this compound vial from -20°C storage.
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Dissolution:
-
Carefully open the vial.
-
Add the desired amount of a suitable solvent (e.g., DMSO or DMF) to the reagent to create a stock solution of a specific concentration.
-
Cap the vial and gently vortex or swirl to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
For optimal stability, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Seal the vial tightly, for instance, with a septum to allow for removal by syringe.
-
Clearly label the vial with the chemical name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
-
-
Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE, such as gloves, in the designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
